molecular formula C6H7NO2 B147220 1-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 6973-60-0

1-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B147220
CAS No.: 6973-60-0
M. Wt: 125.13 g/mol
InChI Key: ILAOVOOZLVGAJF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40289. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrole-2-carboxylic acid
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InChI

InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)
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InChI Key

ILAOVOOZLVGAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70220031
Record name N-Methylpyrrole-2-carboxylic acid
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Molecular Weight

125.13 g/mol
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CAS No.

6973-60-0
Record name 1-Methyl-1H-pyrrole-2-carboxylic acid
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Record name N-methylpyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6973-60-0

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, spectral data, a representative synthetic protocol, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 6973-60-0[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1][2]
Melting Point 136-138 °C[2]
Boiling Point Not available
Solubility Soluble in methanol. Solubility in other organic solvents is not extensively reported, but related pyrrole-2-carboxylic acids show solubility in polar organic solvents.[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of its key spectral features.

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides characteristic signals corresponding to the protons in the molecule. The expected signals for this compound are consistent with its structure, showing distinct peaks for the methyl group and the protons on the pyrrole ring.

¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming the identity of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the pyrrole ring.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) and sodium hydroxide (2 equivalents) is prepared in a mixture of ethanol and water.

  • The reaction mixture is heated to 60 °C and stirred for 3 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The pH of the reaction mixture is adjusted to 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with water and hexane.

  • The solid is then dried to afford this compound.

Purification:

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

G Synthesis of this compound cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up cluster_2 Step 3: Isolation and Purification A Methyl 1-methyl-1H-pyrrole-2-carboxylate C Reaction Mixture at 60°C A->C B NaOH, Ethanol, Water B->C D Cooling to Room Temperature C->D E Acidification with 1M HCl (pH 3-4) D->E F Precipitation E->F G Filtration F->G H Washing with Water and Hexane G->H I Drying H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively reported. However, the broader class of pyrrole-2-carboxamides has garnered significant interest in drug discovery, particularly in the development of novel anti-tuberculosis agents.

Derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Interestingly, a structure-activity relationship (SAR) study on pyrrole-2-carboxamide derivatives revealed that the presence of a hydrogen atom on the pyrrole nitrogen is crucial for potent anti-mycobacterial activity. Replacement of this hydrogen with a methyl group, as is the case in this compound, led to a significant reduction in activity against M. tuberculosis. This finding suggests that while the pyrrole scaffold is a valuable starting point for antibacterial drug design, modifications at the N1 position can have a profound impact on biological efficacy.

While direct evidence is lacking for this compound, its structural similarity to biologically active pyrroles suggests it could serve as a scaffold or a starting material for the synthesis of new chemical entities with potential therapeutic applications. Further screening and derivatization are necessary to explore its full potential in drug development.

G Drug Discovery Workflow for Pyrrole Derivatives A This compound Scaffold B Chemical Derivatization (e.g., Amide Formation) A->B C Library of Pyrrole Derivatives B->C D High-Throughput Screening (e.g., Anti-mycobacterial Assay) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A potential workflow for drug discovery using the pyrrole scaffold.

Conclusion

This compound is a well-characterized compound with established physical and spectral properties. While its own biological activity is not yet fully elucidated, the pyrrole-2-carboxylic acid scaffold is a recognized pharmacophore with potential applications in the development of new therapeutics, particularly in the antibacterial field. The synthetic accessibility of this compound makes it a valuable building block for medicinal chemistry campaigns aimed at exploring the chemical space around the pyrrole nucleus. Further biological evaluation of this compound and its derivatives is warranted to uncover its potential as a lead molecule in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules and functional materials. Its substituted pyrrole scaffold is a common motif in pharmaceuticals, agrochemicals, and specialty chemicals. The strategic placement of the carboxylic acid and N-methyl groups allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative quantitative data, and logical relationship diagrams to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Core Synthetic Pathways

Four principal synthetic strategies have been established for the preparation of this compound:

  • N-Methylation of a Pyrrole-2-carboxylate Ester Followed by Hydrolysis: This two-step approach involves the initial protection of the carboxylic acid as an ester, followed by methylation of the pyrrole nitrogen and subsequent deprotection to yield the target acid.

  • Direct Carboxylation of 1-Methylpyrrole: This method introduces the carboxylic acid group directly onto the 1-methylpyrrole ring, typically through the use of organometallic intermediates or strong bases.

  • Carboxylation of 1-Methyl-2-pyrrolyllithium: A variation of the direct carboxylation approach, this pathway involves the specific generation of a lithiated intermediate at the 2-position of 1-methylpyrrole, which is then quenched with carbon dioxide.

  • Oxidation of 1-Methyl-1H-pyrrole-2-carbaldehyde: This route utilizes a readily available aldehyde precursor, which is oxidized to the corresponding carboxylic acid.

The following sections provide a detailed analysis of each of these pathways, including experimental procedures and a comparative summary of their respective advantages and disadvantages.

Pathway 1: N-Methylation of a Pyrrole-2-carboxylate Ester and Subsequent Hydrolysis

This widely used, two-step pathway offers a reliable method for the synthesis of this compound. The initial esterification of pyrrole-2-carboxylic acid protects the acidic proton, allowing for selective N-methylation. Subsequent hydrolysis of the ester group furnishes the desired product.

Pathway 1: N-Methylation and Hydrolysis Pyrrole-2-carboxylate\nEster (e.g., Ethyl ester) Pyrrole-2-carboxylate Ester (e.g., Ethyl ester) 1-Methyl-1H-pyrrole-2-carboxylate\nEster 1-Methyl-1H-pyrrole-2-carboxylate Ester Pyrrole-2-carboxylate\nEster (e.g., Ethyl ester)->1-Methyl-1H-pyrrole-2-carboxylate\nEster  N-Methylation  (e.g., CH3I, K2CO3) This compound This compound 1-Methyl-1H-pyrrole-2-carboxylate\nEster->this compound  Hydrolysis  (e.g., NaOH, H2O)

Diagram 1: N-Methylation and Hydrolysis Pathway
Experimental Protocols

Step 1a: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

A mixture of ethyl 2-pyrrolecarboxylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and methyl iodide (1.2 eq) in anhydrous acetone is refluxed for 60 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. Water is added to the residue to dissolve the potassium salts, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 1-methyl-1H-pyrrole-2-carboxylate, which can be purified by column chromatography.

Step 1b: Hydrolysis to this compound

The purified ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The reaction mixture is heated at reflux for a specified period until the ester is fully consumed (monitored by TLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Pathway 2: Direct Carboxylation of 1-Methylpyrrole

This pathway offers a more direct route to the target molecule by avoiding the protection-deprotection sequence. However, controlling the regioselectivity and achieving high yields can be challenging. One reported method involves the use of a dialkylaluminum chloride and carbon dioxide under pressure.

Pathway 2: Direct Carboxylation 1-Methylpyrrole 1-Methylpyrrole This compound This compound 1-Methylpyrrole->this compound  Carboxylation  (e.g., Me2AlCl, CO2 (3.0 MPa))

Diagram 2: Direct Carboxylation Pathway
Experimental Protocol

To a solution of 1-methylpyrrole (1.0 eq) in a suitable solvent, an equimolar amount of dimethylaluminum chloride (Me2AlCl) is added at room temperature. The reaction mixture is then subjected to a carbon dioxide atmosphere under pressure (e.g., 3.0 MPa) and stirred at room temperature for a specified duration. After the reaction, the mixture is carefully quenched with an acidic aqueous solution and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Pathway 3: Carboxylation of 1-Methyl-2-pyrrolyllithium

This method involves the regioselective deprotonation of 1-methylpyrrole at the 2-position using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with carbon dioxide. This approach can offer high regioselectivity if the lithiation step is efficient.

Pathway 3: Carboxylation via Lithiation 1-Methylpyrrole 1-Methylpyrrole 1-Methyl-2-pyrrolyllithium 1-Methyl-2-pyrrolyllithium 1-Methylpyrrole->1-Methyl-2-pyrrolyllithium  Lithiation  (e.g., n-BuLi, TMEDA) This compound This compound 1-Methyl-2-pyrrolyllithium->this compound  Carboxylation  (CO2)

Diagram 3: Carboxylation via Lithiation Pathway
Experimental Protocol

To a solution of 1-methylpyrrole (1.0 eq) and a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C), a solution of n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a period to ensure complete formation of the lithiated species. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with an organic solvent, and then acidified to precipitate the carboxylic acid. The product is collected by filtration, washed, and dried.

Pathway 4: Oxidation of 1-Methyl-1H-pyrrole-2-carbaldehyde

This pathway is advantageous if the corresponding aldehyde is readily available or easily synthesized. The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. Silver oxide is a mild and effective reagent for this transformation.

Pathway 4: Oxidation of Aldehyde 1-Methyl-1H-pyrrole-2-carbaldehyde 1-Methyl-1H-pyrrole-2-carbaldehyde This compound This compound 1-Methyl-1H-pyrrole-2-carbaldehyde->this compound  Oxidation  (e.g., Ag2O, NaOH)

Diagram 4: Oxidation of Aldehyde Pathway
Experimental Protocol

To a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a mixture of ethanol and water, a solution of sodium hydroxide is added, followed by the portion-wise addition of freshly prepared silver oxide (Ag₂O). The reaction mixture is stirred at room temperature or with gentle heating until the aldehyde is consumed. The reaction mixture is then filtered to remove the silver precipitate. The filtrate is acidified with a dilute acid to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried. A similar oxidation of furfural to furoic acid using Ag₂O/CuO has been reported to give a high yield of 92%.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies.

PathwayKey ReagentsTypical Reaction ConditionsReported Yield (%)Reference
1. N-Methylation and Hydrolysis Methyl iodide, K₂CO₃; NaOH, H₂O/EtOHReflux, extended reaction time for methylation; Reflux for hydrolysisGood to ExcellentGeneral
2. Direct Carboxylation Me₂AlCl, CO₂Room temperature, 3.0 MPa CO₂ pressure61-85[2]
3. Carboxylation via Lithiation n-BuLi, TMEDA; CO₂Low temperature (-78 °C) for lithiation, then warmingModerate to GoodGeneral
4. Oxidation of Aldehyde Ag₂O, NaOHRoom temperature or gentle heatingHigh (by analogy)[1]

Note: "General" refers to widely established synthetic transformations for which specific yield data for the target molecule was not found in the initial search, but are known to be effective. The yield for Pathway 4 is based on a closely related substrate.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and limitations. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions.

  • The N-methylation and hydrolysis pathway is a robust and reliable method, though it involves two separate synthetic steps.

  • Direct carboxylation offers a more atom-economical approach, but may require specialized equipment to handle pressurized gases and can present challenges in controlling regioselectivity.

  • Carboxylation via lithiation can provide high regioselectivity but requires anhydrous conditions and careful handling of pyrophoric organolithium reagents.

  • The oxidation of the corresponding aldehyde is a high-yielding and straightforward method, provided the aldehyde precursor is readily accessible.

This guide provides the necessary information for researchers and professionals in the field of drug development and chemical synthesis to make an informed decision on the optimal synthetic strategy for obtaining this compound for their research and development needs.

References

"1-Methyl-1H-pyrrole-2-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, provides illustrative experimental protocols, and outlines a key synthetic application.

Core Compound Data

This compound is a derivative of pyrrole, an aromatic five-membered ring containing a nitrogen atom. The addition of a methyl group at the first position and a carboxylic acid group at the second position imparts specific chemical reactivity and physical characteristics to the molecule.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1][2][3]
Molecular Weight 125.13 g/mol [3][4]
CAS Number 6973-60-0[2][3]
Melting Point 136-138 °C
Appearance Light brown powder[5]

Synthetic Applications

This compound serves as a versatile precursor in the synthesis of more complex molecules. One notable application is its use in palladium-catalyzed decarboxylative cross-coupling reactions. This process is valuable for forming carbon-carbon bonds, a fundamental transformation in organic chemistry.

A representative reaction is the synthesis of 1-Methyl-2-phenyl-1H-pyrrole from this compound and phenylbromide. This reaction typically involves a palladium catalyst, which facilitates the coupling of the pyrrole ring to the phenyl group following the removal of the carboxylic acid group as carbon dioxide.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1-Methyl-1H-pyrrole-2-carboxylic_acid 1-Methyl-1H-pyrrole- 2-carboxylic acid Product 1-Methyl-2-phenyl-1H-pyrrole 1-Methyl-1H-pyrrole-2-carboxylic_acid->Product Phenylbromide Phenylbromide Phenylbromide->Product Pd_catalyst Pd Catalyst Pd_catalyst->Product Heat Heat (Δ) Heat->Product CO2 CO₂

Decarboxylative Cross-Coupling Reaction

Experimental Protocols

General Analytical Workflow

The identification and characterization of this compound and its reaction products typically follow a standardized analytical workflow. This involves initial purification followed by structural elucidation using various spectroscopic techniques.

G A Crude Product Mixture B Purification (e.g., Column Chromatography) A->B C Purity Assessment (e.g., TLC, LC-MS) B->C D Structural Elucidation C->D E NMR Spectroscopy (¹H, ¹³C) D->E Primary Structure F Mass Spectrometry D->F Molecular Weight G IR Spectroscopy D->G Functional Groups H Final Characterized Compound E->H F->H G->H

Analytical Workflow for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected signals will correspond to the methyl protons, the three pyrrole ring protons, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns will be indicative of their respective positions on the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected signals will correspond to the six distinct carbon atoms in the molecule: the methyl carbon, the four pyrrole ring carbons, and the carboxyl carbon.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).[2] Fragmentation patterns can provide further structural information.

References

Spectroscopic Profile of 1-Methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Methyl-1H-pyrrole-2-carboxylic acid. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes available experimental data and provides expected values for key spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ¹H and expected ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The following table summarizes the experimental ¹H NMR data for this compound.

Proton Assignment Chemical Shift (δ) [ppm] Solvent
H (Carboxylic Acid)~12.0DMSO-d₆
H-5 (Pyrrole Ring)7.035DMSO-d₆
H-3 (Pyrrole Ring)6.803DMSO-d₆
H-4 (Pyrrole Ring)6.081DMSO-d₆
N-CH₃ (Methyl Group)3.848DMSO-d₆

Table 1: Experimental ¹H NMR chemical shifts for this compound.[1]

¹³C NMR Spectroscopic Data
Carbon Assignment Expected Chemical Shift (δ) [ppm]
C=O (Carboxylic Acid)160 - 170
C-2 (Pyrrole Ring)125 - 135
C-5 (Pyrrole Ring)120 - 130
C-3 (Pyrrole Ring)110 - 120
C-4 (Pyrrole Ring)105 - 115
N-CH₃ (Methyl Group)35 - 45

Table 2: Expected ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not provided, the expected characteristic absorption bands are listed in the table below based on the known absorptions for carboxylic acids and pyrrole rings.[5][6][7]

Vibrational Mode **Expected Absorption Range (cm⁻¹) **Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H Stretch (Aromatic/Methyl)2850 - 3100Medium-Strong
C=O Stretch (Carboxylic Acid)1680 - 1720Strong
C=C Stretch (Pyrrole Ring)1450 - 1600Medium
C-N Stretch (Pyrrole Ring)1300 - 1400Medium
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
O-H Bend (Carboxylic Acid)910 - 950Medium, Broad

Table 3: Expected IR absorption bands for this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following are general methodologies that would be appropriate for this type of analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrument Setup: The FT-IR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first.

  • Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-Methyl-1H- pyrrole-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Purification->NMR_Acquisition IR_Acquisition IR Data Acquisition Purification->IR_Acquisition NMR_Interpretation NMR Spectra Interpretation - Chemical Shifts - Integration - Coupling Patterns NMR_Acquisition->NMR_Interpretation IR_Interpretation IR Spectrum Interpretation - Functional Group Identification IR_Acquisition->IR_Interpretation Structure_Confirmation Structure Confirmation NMR_Interpretation->Structure_Confirmation IR_Interpretation->Structure_Confirmation

Caption: Spectroscopic Analysis Workflow.

References

The Rising Therapeutic Potential of 1-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Among these, derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid are emerging as a promising class of therapeutic agents with a diverse range of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anti-inflammatory, analgesic, anticancer, and antimicrobial properties of these derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. These effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][2] The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2]

Quantitative Data: Anti-inflammatory and Analgesic Activities
Derivative ClassCompoundAssayTargetIC50 (µM)Analgesic Activity (% protection)Reference
1-Methyl-4-(methylthio)-5-aroylpyrrole-2-acetic acidsp-tolyl-substituted monocyclic compound 58Rat Carrageenan Paw EdemaAnti-inflammatory1.5 times more potent than phenylbutazone66 times more potent than aspirin (mouse writhing)[3]
N-pyrrole carboxylic acid derivativesCompound 4hIn vitro COX-1 InhibitionCOX-1> CelecoxibNot Reported[2]
N-pyrrole carboxylic acid derivativesCompound 4kIn vitro COX-2 InhibitionCOX-2> CelecoxibNot Reported[2]
1,5-diarylpyrrole derivativesAldehyde 1cAcetic Acid Writhing TestAnalgesic-Comparable to celecoxib[4]
1,5-diarylpyrrole derivativesNitrile 3bIn vitro COX-2 InhibitionCOX-238.8-fold more selective for COX-2 than COX-1Not Reported[4]
Experimental Protocols

This widely used model assesses in vivo anti-inflammatory activity.[1]

  • Animal Model: Male Wistar rats (6 weeks old) are typically used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) 30 minutes prior to carrageenan injection. A control group receives the vehicle alone, and a reference group receives a standard anti-inflammatory drug like diclofenac (25 mg/kg).

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This protocol evaluates the peripheral analgesic activity of a compound.[5]

  • Animal Model: Male albino mice are used.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at various doses 30 minutes before the induction of writhing.

  • Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution is administered.

  • Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to a vehicle-treated control group.

Signaling Pathway: COX Inhibition

Caption: Inhibition of COX enzymes by pyrrole derivatives.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action are multifaceted and can involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Some derivatives also function by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[9]

Quantitative Data: Anticancer Activity
Derivative ClassCompoundCancer Cell LineAssayIC50 (µM)Reference
Alkynylated pyrrole derivativesCompound 12lU251 (Glioma)Not Specified2.29 ± 0.18[7]
Alkynylated pyrrole derivativesCompound 12lA549 (Lung)Not Specified3.49 ± 0.30[7]
3-Aroyl-1-arylpyrrole derivativesARAP 22NCI-ADR-RES (Ovarian, P-glycoprotein overexpressing)Not SpecifiedPotent Inhibition[9]
3-Aroyl-1-arylpyrrole derivativesARAP 27Medulloblastoma D283Not SpecifiedNanomolar concentrations[9]
Pyrrolo[3,4-c]pyrrole derivativesMannich base derivativesIn vitro COX-2 inhibitionCOX-2Lower than meloxicam[10]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Culture: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

This assay measures the ability of a compound to interfere with the assembly of microtubules.[11]

  • Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of a control (vehicle only).

Signaling Pathway: EGFR/VEGFR Inhibition

EGFR_VEGFR_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Signaling (EGFR) Proliferation, Survival EGFR->Downstream Signaling (EGFR) VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Signaling (VEGFR) Angiogenesis VEGFR->Downstream Signaling (VEGFR) Pyrrole Derivative Pyrrole Derivative Pyrrole Derivative->EGFR Inhibition Pyrrole Derivative->VEGFR Inhibition

Caption: Dual inhibition of EGFR and VEGFR signaling pathways.

Antimicrobial Activity

Certain derivatives of this compound, particularly carboxamides, have exhibited promising antimicrobial activity.[12] This includes activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Data: Antimicrobial Activity
Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Pyrrole-2-carboxamidesCompound 4iKlebsiella pneumoniae1.02[12]
Pyrrole-2-carboxamidesCompound 4iEscherichia coli1.56[12]
Pyrrole-2-carboxamidesCompound 4iPseudomonas aeruginosa3.56[12]
Pyrrolo [2,3-b] pyrrole derivativesCompound 2Pseudomonas aeruginosa50[13]
Pyrrolo [2,3-b] pyrrole derivativesCompound 3Staphylococcus aureusComparable to ciprofloxacin[13]
Pyrrolo [2,3-b] pyrrole derivativesCompound 2Candida albicans~25% of clotrimazole MIC[13]
Experimental Protocols

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Serial Dilution of Pyrrole Derivative Serial Dilution of Pyrrole Derivative Start->Serial Dilution of Pyrrole Derivative Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Serial Dilution of Pyrrole Derivative->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Caption: Workflow for MIC determination.

Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, highlight the significant potential of this chemical class. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for new and effective treatments for a range of diseases.

References

The Versatile Building Block: A Technical Guide to 1-Methyl-1H-pyrrole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 1-Methyl-1H-pyrrole-2-carboxylic acid, a pivotal building block in modern organic synthesis. Its unique structural and electronic characteristics make it a valuable precursor for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is presented below, providing essential data for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6973-60-0[1][2]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1][2]
Melting Point 136-138 °C[1]
pKa 4.45 (for the parent pyrrole-2-carboxylic acid at 20 °C)[3][4]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and DMSO[4]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.0 (s, 1H, COOH), 7.04 (dd, J=2.8, 1.8 Hz, 1H, H5), 6.80 (dd, J=4.2, 1.8 Hz, 1H, H3), 6.08 (dd, J=4.2, 2.8 Hz, 1H, H4), 3.85 (s, 3H, N-CH₃)[1]
¹³C NMR Carboxyl carbons typically absorb in the range of 165-185 ppm. Aromatic carbons of the pyrrole ring appear between 100-140 ppm.[5][6]
Infrared (IR) A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group typically appears between 1710-1760 cm⁻¹.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-pyrrole-2-carboxylate. This ester is commercially available or can be synthesized via several established methods.

Synthesis via Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

This method provides a high-yielding and clean conversion to the desired carboxylic acid.

G Ester Methyl 1-methyl-1H-pyrrole-2-carboxylate Acid This compound Ester->Acid Hydrolysis Workup Acidification (e.g., HCl) Acid->Workup Isolation Reagents NaOH or LiOH Ethanol/Water Reagents->Ester

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate [7]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:2 v/v ratio).

  • Addition of Base: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 using a suitable acid (e.g., 2 M HCl). This will precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Applications as a Building Block in Organic Synthesis

This compound is a versatile precursor for a wide range of organic transformations, enabling the synthesis of diverse and complex molecular scaffolds. Its utility is particularly prominent in the construction of substituted pyrroles and fused heterocyclic systems.

Palladium-Catalyzed Decarboxylative Cross-Coupling

A key application of this compound is its participation in palladium-catalyzed decarboxylative cross-coupling reactions. This transformation allows for the direct formation of a C-C bond between the pyrrole ring and an aryl or heteroaryl group, with the extrusion of carbon dioxide.[1][8][9]

G PyrroleAcid This compound CoupledProduct 2-Aryl-1-methyl-1H-pyrrole PyrroleAcid->CoupledProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃) Base->CoupledProduct Additive Additive (e.g., Ag₂CO₃) Additive->CoupledProduct

Caption: Decarboxylative cross-coupling of this compound.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling with Phenylbromide [1]

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), phenylbromide (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), a ligand if required (e.g., a phosphine ligand), a base such as potassium carbonate (K₂CO₃, 2 equivalents), and a silver salt additive like silver(I) carbonate (Ag₂CO₃, 1.5 equivalents).

  • Solvent: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dioxane.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-2-phenyl-1H-pyrrole.

Suzuki-Miyaura Cross-Coupling

While the carboxylic acid itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a suitable coupling partner, such as a halopyrrole. The resulting halopyrrole can then be coupled with a boronic acid or ester to introduce a wide variety of substituents at the 2-position of the pyrrole ring.[2][7]

G PyrroleAcid This compound HaloPyrrole 2-Halo-1-methyl-1H-pyrrole PyrroleAcid->HaloPyrrole Conversion Halogenation Halogenation (e.g., NBS, NCS) Halogenation->PyrroleAcid CoupledProduct 2-Substituted-1-methyl-1H-pyrrole HaloPyrrole->CoupledProduct BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->CoupledProduct SuzukiCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) SuzukiCatalyst->CoupledProduct

Caption: Suzuki-Miyaura coupling strategy starting from this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyrrole Derivative [7][10]

  • Reaction Setup: In a reaction flask, combine the 2-halopyrrole derivative (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Solvent System: Use a two-phase solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to yield the 2-substituted pyrrole product.

Synthesis of Fused Heterocyclic Systems

This compound can serve as a starting material for the construction of more complex, fused heterocyclic systems. For instance, it can undergo ruthenium-catalyzed oxidative coupling with alkynes to form pyranopyrrolones.[1]

G PyrroleAcid This compound FusedProduct Fused Pyrone PyrroleAcid->FusedProduct Alkyne Alkyne (R-C≡C-R') Alkyne->FusedProduct RuCatalyst Ru Catalyst RuCatalyst->FusedProduct Oxidant Oxidant Oxidant->FusedProduct

Caption: Ruthenium-catalyzed oxidative coupling to form fused heterocycles.

Role in the Synthesis of Bioactive Molecules

The pyrrole scaffold is a common motif in a vast array of biologically active compounds and pharmaceuticals.[11][12] this compound and its derivatives are crucial intermediates in the synthesis of these important molecules, including certain anticancer agents, antibiotics, and anti-inflammatory drugs. Its ability to be readily functionalized at various positions makes it an attractive starting point for generating libraries of compounds for drug discovery programs.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in the field of organic synthesis. Its accessibility, stability, and the diverse range of chemical transformations it can undergo make it an indispensable tool for chemists in academia and industry. The continued development of novel synthetic methodologies centered around this scaffold promises to further expand its utility in the creation of innovative pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important molecule.

References

The Ubiquitous Nitrogen Heterocycle: A Technical Guide to the Natural Occurrence of N-Methylated Pyrrole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of N-methylated pyrrole alkaloids, a diverse and significant class of secondary metabolites. These compounds, characterized by a pyrrole ring with a nitrogen-bound methyl group, are found across various biological kingdoms, from terrestrial plants and fungi to marine invertebrates. This guide provides a comprehensive overview of their distribution, biosynthetic pathways, and the analytical methodologies used for their study, with a focus on quantitative data and detailed experimental protocols.

Introduction to N-Methylated Pyrrole Alkaloids

N-methylated pyrrole alkaloids are a structurally diverse group of natural products. The N-methylation of the pyrrole ring is a key biosynthetic step that often imparts significant biological activity to these molecules. This guide categorizes these alkaloids based on their natural sources: terrestrial plants, marine organisms, and fungi. The most extensively studied among these are the pyrrolizidine alkaloids (PAs), which are known for their potential toxicity. However, a wide array of other N-methylated pyrrole alkaloids from marine and fungal sources exhibit promising pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Natural Occurrence and Quantitative Data

The distribution of N-methylated pyrrole alkaloids is vast, with specific classes of these compounds being characteristic of certain taxa. This section details their occurrence and presents available quantitative data in structured tables for comparative analysis.

Terrestrial Plants: The Dominance of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are the most prominent N-methylated pyrrole alkaloids in the plant kingdom, found in over 6,000 plant species. They are particularly abundant in the families Asteraceae, Boraginaceae, and Fabaceae[1][2]. PAs are known for their hepatotoxicity and are often present in plants as a defense mechanism against herbivores[3]. Due to their potential contamination of the food chain through honey, tea, milk, and herbal supplements, their quantification is a significant area of research[3][4].

AlkaloidPlant SourceConcentration RangeReference
SenecionineSenecio jacobaea (Tansy Ragwort)1.0 to 307.8 µg/g[5]
LycopsamineEchium vulgare (Blueweed)Not specified[5]
EchimidineEchium vulgare (Blueweed)Not specified[5]
SenkirkineTea (Camellia sinensis)up to 1.5 µg/kg
RetrorsineSenecio speciesNot specified
MonocrotalineCrotalaria speciesNot specified

Note: Quantitative data for many PAs in their natural plant sources is often reported as a range due to variations in plant age, environmental conditions, and genetic factors.

Marine Organisms: A Diverse Array of Bioactive Compounds

Marine sponges are a prolific source of structurally unique N-methylated pyrrole alkaloids, including pyrrole-imidazole alkaloids and lamellarins. These compounds often possess potent biological activities. Quantitative data for these alkaloids in their natural sources is less common in the literature compared to plant-derived PAs.

  • Pyrrole-Imidazole Alkaloids: This class of alkaloids, isolated from marine sponges of the genera Agelas, Axinella, and Stylissa, is characterized by a pyrrole and an imidazole ring system. They are known for their antimicrobial and antibiofilm properties[6].

  • Lamellarins: These are polyaromatic pyrrole alkaloids isolated from marine organisms like mollusks, tunicates, and sponges. They exhibit a range of bioactivities, including cytotoxicity and inhibition of HIV-1 integrase[1][7].

Alkaloid ClassOrganism SourceTypical Yield/ConcentrationReference
Pyrrole-Imidazole AlkaloidsAgelas spp. (Marine Sponge)Data not available[8]
LamellarinsDidemnum sp. (Marine Ascidian)Data not available[7][9]

Note: The isolation of these compounds is often reported with yields from bulk extraction rather than precise concentration in the organism, reflecting the focus on discovery of new compounds.

Fungi: An Emerging Source of N-Methylated Pyrroles

Fungi, particularly endophytic and marine-derived species, are an increasingly recognized source of N-methylated pyrrole alkaloids. These include compounds with cytotoxic and antimicrobial activities.

  • Loline Alkaloids: Produced by endophytic fungi of the genus Epichloë and Neotyphodium, these alkaloids are known for their insecticidal properties[10][11].

  • Other N-alkylated Pyrroles: Various other N-methylated pyrroles have been isolated from fungi like Penicillium oxalicum and Albifimbria viridis, demonstrating cytotoxic activities[12][13].

Alkaloid Class/CompoundFungal SourceBiological ActivityReference
Loline AlkaloidsNeotyphodium uncinatumInsecticidal[10]
N-alkylated pyrrolesPenicillium oxalicumCytotoxic (IC50: 7.86 - 9.37 µM against A549 cells)[13]
AlbifipyrrolsAlbifimbria viridisImmunosuppressive[12]
MalbranpyrrolesMalbranchea sulfureaCytotoxic (IC50: 3 - 11 µM against various cancer cell lines)[14]

Note: As with marine alkaloids, quantitative data on the concentration of these compounds within the fungal biomass is not widely reported.

Biosynthesis of N-Methylated Pyrrole Alkaloids

The biosynthetic pathways leading to N-methylated pyrrole alkaloids vary depending on the class of compound and the producing organism. Understanding these pathways is crucial for metabolic engineering and synthetic biology approaches to produce these valuable compounds.

Biosynthesis of Pyrrolizidine Alkaloids in Plants

The biosynthesis of the necine base of PAs in plants starts from the amino acids L-arginine or L-ornithine, which are converted to putrescine. Putrescine is then converted to homospermidine, the first committed precursor for PA biosynthesis. The N-methylation step, leading to N-methylputrescine, is a key branch point in the biosynthesis of some related alkaloids but the primary route to PAs proceeds through homospermidine. The pathway involves a series of oxidation and cyclization steps to form the characteristic bicyclic pyrrolizidine core.

Pyrrolizidine Alkaloid Biosynthesis L_Arginine L-Arginine/ L-Ornithine Putrescine Putrescine L_Arginine->Putrescine Decarboxylation Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Oxidative_deamination Oxidative deamination and cyclization Homospermidine->Oxidative_deamination Retronecine Retronecine (Necine Base) Oxidative_deamination->Retronecine PA Pyrrolizidine Alkaloid Retronecine->PA Necic_acid Necic acid (from amino acids) Necic_acid->PA Esterification Loline Alkaloid Biosynthesis L_Proline L-Proline Intermediate N-(3-amino-3-carboxypropyl)proline L_Proline->Intermediate L_Homoserine L-Homoserine L_Homoserine->Intermediate Aminopyrrolizidine exo-1-aminopyrrolizidine Intermediate->Aminopyrrolizidine Loline Loline Alkaloid Aminopyrrolizidine->Loline Further modifications Pyrrole_Imidazole_Alkaloid_Biosynthesis Proline L-Proline Pyrrole_acid Pyrrole-2-carboxylic acid Proline->Pyrrole_acid Oxidation PIA Pyrrole-Imidazole Alkaloid Pyrrole_acid->PIA Arginine L-Arginine Aminoimidazole Aminoalkyl-2-aminoimidazole Arginine->Aminoimidazole Decarboxylation & Modifications Aminoimidazole->PIA Condensation PA_Analysis_Workflow Sample Plant Material / Food Sample (e.g., honey, tea) Extraction Extraction (Aqueous acid, e.g., 0.05 M H2SO4) Sample->Extraction Purification Purification (Solid-Phase Extraction - SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

References

An In-depth Technical Guide on the Thermochemical Properties of 1-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Methyl-1H-pyrrole-2-carboxylic acid. The information is compiled from experimental studies and computational analyses, offering crucial insights for its application in research and development.

Thermochemical Data Summary

The thermochemical properties of this compound have been determined through a combination of experimental techniques and computational methods. The key quantitative data is summarized in the table below.

Thermochemical PropertyValue (kJ mol⁻¹)Technique UsedReference
Standard Molar Enthalpy of Combustion (ΔcHm°)-291.6 ± 1.7Static Bomb Combustion Calorimetry[1]
Standard Molar Enthalpy of Sublimation (ΔcrgHm°)96.2 ± 0.7Knudsen Mass-Loss Effusion Technique[2]
Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfHm°(g))-291.6 ± 1.7Derived from Combustion and Sublimation Data[1]

All values are at T = 298.15 K and p° = 0.1 MPa.

Experimental Protocols

The experimental determination of the thermochemical data for this compound involved the following key methodologies[1]:

1. Static Bomb Combustion Calorimetry:

This technique was employed to measure the standard molar enthalpy of combustion. While specific instrument parameters for this compound are not detailed in the cited literature, a general procedure for static bomb calorimetry involves:

  • Sample Preparation: A precisely weighed pellet of the crystalline this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • Oxygenation: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to calculate the heat released during combustion.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

2. Knudsen Mass-Loss Effusion Technique:

The standard molar enthalpy of sublimation was determined using the Knudsen mass-loss effusion technique. This method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a sealed container (the Knudsen cell) as a function of temperature. The general steps are:

  • Sample Loading: A small amount of the crystalline this compound is placed in the Knudsen cell, which has a small, well-defined orifice.

  • Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber, and its temperature is precisely controlled and varied.

  • Mass Loss Measurement: The rate of mass loss due to sublimation and effusion of the vapor through the orifice is measured using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure of the sample at different temperatures is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Determination: The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. The reported value is based on data from 305 K to 327 K[2].

Computational Analysis

In addition to experimental measurements, the gas-phase enthalpy of formation of this compound was estimated using G3(MP2)//B3LYP and MP2 computational approaches[1]. These calculations were performed using a set of gas-phase working reactions, and the results showed excellent agreement with the experimental data[1]. These computational studies also extended to the calculation of other properties such as N-H bond dissociation enthalpies, gas-phase acidities and basicities, proton and electron affinities, and adiabatic ionization enthalpies[1].

Logical Workflow for Thermochemical Data Derivation

The following diagram illustrates the logical workflow for the experimental determination of the gas-phase standard molar enthalpy of formation for this compound.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_derived Derived Thermochemical Properties comb_cal Static Bomb Combustion Calorimetry delta_c Standard Molar Enthalpy of Combustion (ΔcHm°) comb_cal->delta_c Measures knudsen Knudsen Mass-Loss Effusion Technique delta_sub Standard Molar Enthalpy of Sublimation (ΔcrgHm°) knudsen->delta_sub Measures delta_f Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfHm°(g)) delta_c->delta_f Used to derive delta_sub->delta_f Used to derive

Caption: Workflow for deriving the gas-phase enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 1-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amides utilizing 1-Methyl-1H-pyrrole-2-carboxylic acid. This versatile building block is frequently employed in the development of novel therapeutics and functional materials. The following protocols outline common coupling methods, reagent stoichiometry, and reaction conditions to facilitate successful amide bond formation.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry for the construction of peptides, peptidomimetics, and other biologically active molecules. This compound serves as a valuable scaffold, and its effective coupling with a diverse range of amines is crucial for library synthesis and lead optimization. This document details established protocols using common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Considerations

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents to ensure optimal reaction outcomes.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: Progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up and Purification: Standard aqueous work-up procedures are generally employed to remove excess reagents and byproducts. Purification of the final amide product is typically achieved by flash column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the amide coupling of this compound with various amines using different coupling methods.

Coupling MethodCoupling Reagents (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
EDC/HOBtEDC.HCl (1.2), HOBt (1.1)-THFRoom Temp.1610-40[1]
EDC/HOBtEDC·HCl (1.5), HOBt (1.5)DIPEA (3.0)DMF0 to Room Temp.1837-quantitative[2]
HATUHATU (1.0)DIPEADMF0 to Room Temp.1.582[2]
CDI/DMAPCDI, DMAP-THF40Overnight91

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol is suitable for coupling this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), HOBt (1.1 equiv), and EDC.HCl (1.2 equiv).

  • Add anhydrous THF to dissolve the reagents (a typical concentration is 0.1-0.5 M).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of citric acid (150 mL for a typical scale).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (100 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.[1]

Protocol 2: Amide Synthesis using HATU

This protocol is often employed for more challenging couplings or when rapid reaction times are desired.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.0 equiv).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizations

The following diagrams illustrate the general workflows for the described amide bond formation protocols.

EDC_HOBt_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 1-Methyl-1H-pyrrole- 2-carboxylic acid Reaction_Vessel Reaction Mixture (Room Temperature, 16h) Carboxylic_Acid->Reaction_Vessel Amine Amine Amine->Reaction_Vessel EDC EDC.HCl EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Workup Aqueous Work-up (Citric Acid, NaHCO3) Reaction_Vessel->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

HATU_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 1-Methyl-1H-pyrrole- 2-carboxylic acid Preactivation Pre-activation (0 °C, 30 min) Carboxylic_Acid->Preactivation Amine Amine Reaction Amide Formation (Room Temperature, 1.5h) Amine->Reaction HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation Solvent Anhydrous DMF Solvent->Preactivation Preactivation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: Workflow for HATU mediated amide coupling.

References

Application Notes and Protocols: "1-Methyl-1H-pyrrole-2-carboxylic acid" in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis. Its inherent structural features make it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrrole motif is present in a wide array of biologically active compounds, and derivatives of this compound serve as key intermediates in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for potential antiviral agents, specifically targeting enteroviruses.

Application: Synthesis of a Core Scaffold for Antiviral Agents

A significant application of this compound is in the synthesis of "hinged" aromatic compounds with polynuclei, which have shown inhibitory activity against enteroviruses such as EV71.[1][2][3] These compounds are designed as capsid-binding inhibitors, a mechanism that disrupts the viral lifecycle. The synthesis involves a palladium-catalyzed decarboxylative cross-coupling reaction, where this compound is coupled with an aryl halide to form a 1-methyl-2-aryl-1H-pyrrole core structure. This core is a crucial pharmaceutical intermediate that is further elaborated to produce the final antiviral drug candidates.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Decarboxylative Cross-Coupling for the Synthesis of a 1-Methyl-2-aryl-1H-pyrrole Intermediate

This protocol describes the synthesis of a 1-methyl-2-aryl-1H-pyrrole derivative, a key intermediate for hinged aromatic antiviral compounds, via a palladium-catalyzed decarboxylative cross-coupling reaction.[1][2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the carboxylic acid).

  • Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-methyl-2-aryl-1H-pyrrole intermediate.

Data Presentation

Reactant/Reagent Molar Equivalent Purpose
This compound1.0Starting material
Aryl Halide1.2Coupling partner
Palladium(II) acetate (Pd(OAc)₂)0.05Catalyst
Triphenylphosphine (PPh₃)0.1Ligand
Potassium carbonate (K₂CO₃)2.0Base
Dimethylformamide (DMF)SolventReaction medium
Parameter Value
Temperature120 °C
Reaction Time12-24 hours
Work-upAqueous work-up and extraction
PurificationColumn chromatography

Visualizations

Experimental Workflow for the Synthesis of the 1-Methyl-2-aryl-1H-pyrrole Intermediate

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - this compound - Aryl halide - Pd(OAc)2, PPh3, K2CO3 solvent Add Anhydrous DMF reactants->solvent Inert Atmosphere heat Heat to 120 °C solvent->heat monitor Monitor by TLC (12-24h) heat->monitor extract Aqueous Work-up & Extraction with Ethyl Acetate monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product 1-Methyl-2-aryl-1H-pyrrole purify->final_product Yields Pure Intermediate

Caption: Workflow for the synthesis of the 1-methyl-2-aryl-1H-pyrrole intermediate.

Logical Relationship of Intermediate to Antiviral Agent

logical_relationship start This compound reaction Palladium-Catalyzed Decarboxylative Cross-Coupling start->reaction intermediate Key Intermediate: 1-Methyl-2-aryl-1H-pyrrole Core reaction->intermediate elaboration Further Synthetic Steps (e.g., functional group modification) intermediate->elaboration final_product Final Bioactive Compound: Hinged Aromatic Antiviral Agent elaboration->final_product

Caption: Synthetic pathway from starting material to the final antiviral agent.

Signaling Pathway: Mechanism of Action of Hinged Aromatic Enterovirus Inhibitors

signaling_pathway cluster_virus Enterovirus Lifecycle entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating replication RNA Replication & Protein Synthesis uncoating->replication assembly Virion Assembly replication->assembly release Release of New Virions assembly->release inhibitor Hinged Aromatic Inhibitor (Derived from Intermediate) viral_capsid Viral Capsid inhibitor->viral_capsid Binds to viral_capsid->uncoating Blocks

Caption: Proposed mechanism of action for the enterovirus capsid-binding inhibitors.

References

Application Notes and Protocols for the Characterization of 1-Methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of "1-Methyl-1H-pyrrole-2-carboxylic acid" (CAS No. 6973-60-0), a key intermediate in various synthetic applications.[1] This document outlines detailed protocols for spectroscopic and chromatographic methods, along with thermal analysis, to ensure the identity, purity, and stability of the compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy Data

Assignment Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.0
Pyrrole-H57.035
Pyrrole-H36.803
Pyrrole-H46.081
N-Methyl (-CH₃)3.848

¹³C NMR Spectroscopy Data (Estimated)

Due to the lack of a direct experimental spectrum for this compound, the following chemical shifts are estimated based on data from structurally similar pyrrole derivatives. The carboxyl carbon typically resonates in the 165-180 ppm range.[2][3] Aromatic carbons in the pyrrole ring appear between 100 and 140 ppm, and the N-methyl carbon is expected around 30-40 ppm.[3]

Assignment Estimated Chemical Shift (ppm)
Carboxylic Acid (-C OOH)165 - 180
Pyrrole-C 2125 - 135
Pyrrole-C 5120 - 130
Pyrrole-C 3110 - 120
Pyrrole-C 4105 - 115
N-C H₃30 - 40

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent instrument NMR Spectrometer (≥400 MHz) dissolve->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing referencing Referencing processing->referencing interpretation Structure Elucidation referencing->interpretation

NMR Spectroscopy Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad
Aromatic C-HStretch~3100Medium
Aliphatic C-H (N-CH₃)Stretch2950 - 2850Medium
Carbonyl C=OStretch1760 - 1690Strong
Aromatic C=CStretch1600 - 1450Medium
Carboxylic Acid C-OStretch1320 - 1210Strong
Carboxylic Acid O-HBend1440 - 1395 & 950 - 910Medium

Note: The broadness of the O-H stretch is due to hydrogen bonding.[4]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (KBr Pellet or ATR) instrument FT-IR Spectrometer prep->instrument background Collect Background Spectrum instrument->background sample_spec Collect Sample Spectrum background->sample_spec subtraction Background Subtraction sample_spec->subtraction interpretation Functional Group Identification subtraction->interpretation

FT-IR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry Data

Ion m/z (Mass-to-Charge Ratio) Assignment
[M]⁺125.05Molecular Ion
[M-OH]⁺108.04Loss of hydroxyl radical
[M-COOH]⁺80.05Loss of carboxyl group

Data obtained from the NIST WebBook for N-Methylpyrrole-2-carboxylic acid.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that often keeps the molecular ion intact, while EI can induce more fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.

HPLC Method Parameters (Adapted from a similar compound)

Parameter Condition
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm

This method is adapted from a validated procedure for a structurally related N-pyrrolylcarboxylic acid and may require optimization.[6]

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare the acetonitrile and phosphate buffer solutions. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Solution Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity or concentration of the sample using the peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification mobile_phase Prepare Mobile Phase instrument HPLC System (C18 Column, UV Detector) mobile_phase->instrument standards Prepare Standard Solutions injection Inject Samples & Standards standards->injection samples Prepare Sample Solutions samples->injection equilibration System Equilibration instrument->equilibration equilibration->injection peak_id Peak Identification (Retention Time) injection->peak_id quantification Purity/Concentration Calculation peak_id->quantification

HPLC Analysis Workflow

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting behavior of the compound.

Expected Thermal Properties

Parameter Value Technique
Melting Point 136-138 °CDSC / Melting Point Apparatus
Thermal Stability Data not available; TGA would determine the decomposition temperature.TGA

Experimental Protocol: Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 200 °C).

    • Record the heat flow as a function of temperature.

    • The melting point is determined from the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Analysis:

    • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

    • Record the weight loss as a function of temperature.

    • The onset of weight loss indicates the beginning of thermal decomposition.

Thermal_Analysis_Relationship cluster_techniques Techniques cluster_properties Measured Properties TA Thermal Analysis DSC Differential Scanning Calorimetry (DSC) TA->DSC TGA Thermogravimetric Analysis (TGA) TA->TGA Melting Melting Point & Phase Transitions DSC->Melting Stability Thermal Stability & Decomposition TGA->Stability

Relationship between Thermal Analysis Techniques

References

Application Notes and Protocols: "1-Methyl-1H-pyrrole-2-carboxylic acid" as a Reactant in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-methyl-1H-pyrrole-2-carboxylic acid as a key reactant in the synthesis of novel agrochemicals, particularly fungicides. The focus is on the synthesis of pyrrole carboxamides, a class of compounds known to exhibit potent fungicidal activity through the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.

Introduction

This compound is a versatile heterocyclic building block in the development of bioactive molecules for the agrochemical industry. Its derivatives, particularly N-aryl carboxamides, have emerged as a significant class of fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory process and leading to cell death. This document outlines the synthetic protocols for preparing such fungicidal compounds and presents their biological activity.

Synthetic Pathway and Mechanism of Action

The primary synthetic route involves the conversion of this compound into its corresponding acid chloride, followed by an amidation reaction with a substituted aniline. This straightforward two-step process allows for the generation of a diverse library of potential agrochemical candidates.

The resulting N-aryl-1-methyl-1H-pyrrole-2-carboxamides are designed to target and inhibit the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi. By blocking the activity of this enzyme, the fungicides effectively halt cellular respiration, leading to a depletion of ATP and ultimately, fungal death.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-Methyl-1H-pyrrole- 2-carboxylic acid acid_chloride 1-Methyl-1H-pyrrole- 2-carbonyl chloride start->acid_chloride Thionyl Chloride amidation Amidation Reaction acid_chloride->amidation aniline Substituted Aniline aniline->amidation product N-(substituted phenyl)-1-methyl- 1H-pyrrole-2-carboxamide amidation->product Pyridine bioassay In vitro Fungicidal Assay product->bioassay data_analysis Data Analysis (EC50) bioassay->data_analysis lead_id Lead Identification data_analysis->lead_id

Caption: Synthetic and evaluation workflow for pyrrole-carboxamide fungicides.

Mitochondrial Respiration Inhibition Pathway

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate NoATP ATP Production Blocked ComplexII->NoATP ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Fungicide Pyrrole Carboxamide Fungicide Fungicide->ComplexII Inhibition Succinate Succinate Succinate->ComplexII

Caption: Inhibition of fungal mitochondrial respiration by pyrrole carboxamides.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carboxamide

This protocol details the synthesis of a specific fungicidal compound, N-(3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carboxamide, as a representative example.

Materials:

  • This compound

  • Thionyl chloride

  • Toluene

  • 3-(Trifluoromethyl)aniline

  • Pyridine

  • Dichloromethane

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 1-Methyl-1H-pyrrole-2-carbonyl chloride:

    • A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in toluene is heated at reflux for 2 hours.

    • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Synthesis of N-(3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carboxamide:

    • To a solution of 3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0°C, a solution of the crude 1-methyl-1H-pyrrole-2-carbonyl chloride (1.0 eq) in dichloromethane is added dropwise.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then washed successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the final compound.

Protocol 2: In vitro Fungicidal Activity Assay

This protocol describes the evaluation of the fungicidal activity of the synthesized compounds against a panel of common phytopathogenic fungi.

Materials:

  • Synthesized pyrrole carboxamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Commercial fungicide standards (e.g., Boscalid)

  • Sterile petri dishes

Procedure:

  • Preparation of Test Solutions:

    • The synthesized compounds and commercial standards are dissolved in DMSO to prepare stock solutions of a known concentration.

    • Serial dilutions are made to obtain a range of test concentrations.

  • Mycelial Growth Inhibition Assay:

    • An appropriate volume of each test solution is mixed with molten PDA medium and poured into sterile petri dishes.

    • A mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.

    • Plates are incubated at 25°C in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured when the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

    • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis.

Quantitative Data

The following tables summarize the synthetic yield for a representative compound and the fungicidal activity of a series of N-aryl-1-methyl-1H-pyrrole-2-carboxamides against various phytopathogenic fungi.

Table 1: Synthetic Yield of a Representative Pyrrole Carboxamide

CompoundStarting MaterialYield (%)Reference
N-(3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carboxamideThis compound75[1]

Table 2: In vitro Fungicidal Activity (EC50 in µg/mL) of N-Aryl-1-methyl-1H-pyrrole-2-carboxamides

Compound IDR-group on Phenyl RingBotrytis cinereaRhizoctonia solaniSclerotinia sclerotiorumReference
PCA-1 3-CF₃5.23.82.1[1]
PCA-2 4-Cl8.56.14.3[1]
PCA-3 3,4-diCl3.12.51.8[1]
Boscalid (Commercial Standard)2.81.50.9[1]

Conclusion

This compound serves as a valuable and readily accessible starting material for the synthesis of a promising class of fungicidal N-aryl carboxamides. The straightforward synthetic methodology allows for the creation of diverse analogs for structure-activity relationship studies. The resulting compounds have demonstrated significant in vitro activity against a range of important plant pathogens, operating through the well-established mechanism of succinate dehydrogenase inhibition. Further optimization of the substitution pattern on the aniline moiety could lead to the development of highly effective and commercially viable agrochemical products.

References

Application Note: 1H and 13C NMR Assignment for 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the compound 1-Methyl-1H-pyrrole-2-carboxylic acid. This application note includes tabulated NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and logical diagrams to illustrate the molecular structure and analytical workflow. This information is intended to support researchers in the unambiguous identification and characterization of this and structurally related molecules.

Introduction

This compound is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application and further development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This note details the assignment of proton (¹H) and carbon-13 (¹³C) NMR signals for this compound, providing a valuable reference for researchers working with this compound.

Data Presentation

The chemical structure of this compound with atom numbering for NMR assignment is shown below.

This compound cluster_molecule C2 C2 C3 C3 C2->C3 C_COOH COOH C2->C_COOH C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C5->N1 N1->C2 C_Me C(Me) N1->C_Me H3 H3 H4 H4 H5 H5 H_Me H(Me) H_COOH H(COOH)

Caption: Chemical structure of this compound with atom numbering.

The experimental ¹H and ¹³C NMR spectral data are summarized in the tables below. Data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
H-57.035t1H
H-36.803dd1H
H-46.081t1H
N-CH₃3.848s3H
COOH~12.0br s1H

s = singlet, t = triplet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Atom NumberPredicted Chemical Shift (δ, ppm)
C=O162.9
C-5128.9
C-2124.6
C-3116.3
C-4108.3
N-CH₃36.3

Note: Experimental ¹³C NMR data was not available at the time of publication. The values presented are based on computational predictions and should be used as a reference.

Experimental Protocols

A general workflow for NMR analysis is depicted below.

cluster_workflow NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq Load Sample proc Data Processing acq->proc Raw Data (FID) interp Interpretation & Assignment proc->interp Processed Spectrum

Caption: General workflow for NMR spectroscopic analysis.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use gentle heating or sonication to aid dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H and ¹³C NMR Spectral Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).

  • Instrument Setup:

    • Insert the prepared NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

    • Load standard acquisition parameters for the desired nucleus (¹H or ¹³C) and solvent.

  • Locking and Shimming:

    • The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30° or 45° pulse angle for routine spectra.

    • Acquisition Time (at): Set to 2-4 seconds.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Spectral Width (sw): A spectral width of 16 ppm is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30).

    • Pulse Angle: A 30° pulse angle is recommended.

    • Acquisition Time (at): Set to 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width (sw): A spectral width of 240 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Conclusion

This application note provides a concise yet detailed overview of the ¹H and ¹³C NMR assignments for this compound. The tabulated data and experimental protocols offer a reliable resource for researchers, facilitating the accurate identification and characterization of this compound in various research and development settings. The provided workflow and structural diagrams further aid in the understanding and application of this analytical data.

Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrrole-2-carboxylic acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-Methyl-1H-pyrrole-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules. The purification strategy employs a two-step process involving an initial acid-base extraction to remove neutral and basic impurities, followed by a final crystallization step to yield a high-purity product. The protocols are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, substituted pyrrole scaffold makes it a valuable precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. The purity of this starting material is paramount to ensure the desired outcome of subsequent synthetic transformations and to avoid the introduction of unwanted side products. This application note details a comprehensive purification procedure utilizing acid-base extraction and crystallization to achieve high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Melting Point136-138 °C
AppearanceWhite to off-white solid

Purification Strategy Overview

The purification of this compound is achieved through a two-stage process. The first stage involves an acid-base extraction, which is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The second stage is a crystallization from a suitable solvent system to remove any remaining impurities and to obtain a crystalline solid of high purity.

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction (aq. NaHCO₃) dissolve->extraction separation Separate Aqueous and Organic Layers extraction->separation acidification Acidify Aqueous Layer (aq. HCl) separation->acidification Aqueous Layer Organic Layer (Impurities) Organic Layer (Impurities) separation->Organic Layer (Impurities) filtration1 Filter Precipitated Product acidification->filtration1 crystallization Crystallization filtration1->crystallization filtration2 Filter Pure Crystals crystallization->filtration2 drying Dry Under Vacuum filtration2->drying pure_product Pure Crystalline This compound drying->pure_product

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Materials and Reagents
ReagentGrade
Crude this compoundSynthesis Grade
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Reagent Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent Grade
1 M Hydrochloric acid (HCl)Reagent Grade
Ethanol (EtOH)Anhydrous
Ethyl acetate (EtOAc)Anhydrous
Deionized water
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent Grade
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral impurities, such as unreacted starting materials (e.g., methyl 1-methyl-1H-pyrrole-2-carboxylate), and any basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Washing (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash the aqueous layer with a small portion of the organic solvent. Discard the organic wash.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid dropwise with stirring until the solution becomes acidic (pH ~2-3, check with pH paper). A white precipitate of this compound should form.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer to a watch glass or drying dish and dry further under vacuum to a constant weight.

Protocol 2: Purification by Crystallization

This protocol is for the final purification of the product obtained from the acid-base extraction or for crude material that is already of reasonable purity. The choice of solvent is critical for effective crystallization. Based on the properties of the parent compound, a mixed solvent system of ethanol and ethyl acetate, or ethanol and water, is recommended.[2]

  • Solvent Selection: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. A mixture of 80% ethanol and 20% ethyl acetate is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[3]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization and Data Presentation

The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using techniques such as NMR spectroscopy and HPLC.

Purification StepInitial Mass (g)Final Mass (g)Recovery (%)Melting Point (°C)Purity (by HPLC, %)
Acid-Base Extraction
Crystallization

Troubleshooting

ProblemPossible CauseSolution
Oiling out during crystallizationThe compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble. Ensure slow cooling. Scratch the inside of the flask to induce crystallization.
No crystals form upon coolingToo much solvent was used, or the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try adding a seed crystal.
Low recoveryToo much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration.

Logical Relationships in Purification

The following diagram illustrates the logical decisions and steps in the purification process.

Purification_Logic start Start with Crude Product check_impurities Assess Impurity Profile start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Neutral/Basic Impurities Present crystallize_only Proceed Directly to Crystallization check_impurities->crystallize_only Relatively Pure crystallization Perform Crystallization acid_base->crystallization crystallize_only->crystallization check_purity Check Purity (e.g., MP, HPLC) crystallization->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable repeat_cryst Repeat Crystallization check_purity->repeat_cryst Purity Not Acceptable repeat_cryst->crystallization

Figure 2: Decision-making flowchart for the purification of this compound.

References

Application Notes and Protocols for Purity Analysis of 1-Methyl-1H-pyrrole-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with applications in medicinal chemistry and materials science. As with any chemical entity intended for research or development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.

This document provides a detailed application note and a comprehensive protocol for the determination of this compound purity using a reverse-phase HPLC (RP-HPLC) method. The described methodology is based on established principles for the analysis of small organic acids and related pyrrole derivatives.

Analytical Method Overview

The proposed method utilizes reverse-phase chromatography, which is well-suited for the separation of polar and moderately polar organic compounds like this compound. A C18 stationary phase is employed to retain the analyte, while a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component with a pH modifier (phosphoric or formic acid) is used to elute the compound and its potential impurities. Detection is achieved using a UV detector at a wavelength where the pyrrole ring exhibits strong absorbance.

Logical Workflow for Purity Determination

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation cluster_validation Method Validation (Optional but Recommended) SamplePrep Weigh and dissolve this compound sample in diluent Injection Inject prepared samples and standards SamplePrep->Injection StandardPrep Prepare a stock solution of reference standard and create calibration standards StandardPrep->Injection HPLC_System Equilibrate HPLC system with mobile phase HPLC_System->Injection Separation Isocratic elution on C18 column Injection->Separation Detection UV detection at optimal wavelength Separation->Detection Integration Integrate peak areas of the main component and any impurities Detection->Integration PurityCalc Calculate purity using area percent method Integration->PurityCalc Linearity Linearity PurityCalc->Linearity Accuracy Accuracy PurityCalc->Accuracy Precision Precision PurityCalc->Precision LOD_LOQ LOD & LOQ PurityCalc->LOD_LOQ PurityReport PurityReport PurityCalc->PurityReport Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade) or Formic acid (for MS compatibility)

  • Methanol (HPLC grade, for sample preparation if needed)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Operating Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid (adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm or 272 nm (to be optimized based on UV scan)
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of HPLC-grade water. Add 1.0 mL of 85% phosphoric acid and mix thoroughly. Degas the mobile phase before use.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the diluent to cover a suitable concentration range (e.g., 5 - 50 µg/mL) for linearity assessment.[1][2]

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.[1] Sonicate for a few minutes if necessary to ensure complete dissolution.[1] Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in triplicate to establish system suitability and generate a calibration curve.

  • Inject the sample solution in triplicate.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

Data Presentation and Analysis

The purity of the this compound sample is typically determined by the area percentage method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For a more accurate quantitative analysis, a calibration curve generated from the reference standard solutions should be used to determine the concentration of the main peak and any quantifiable impurities.

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified by assessing the system suitability parameters from the injections of a standard solution.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area < 2.0% (for n≥5)
% RSD of Retention Time < 1.0% (for n≥5)
Method Validation Summary (Representative Data)

A full validation of the analytical method should be performed to ensure its suitability for its intended purpose. The following table summarizes the typical parameters and expected results for a validated HPLC method for a pyrrole carboxylic acid derivative.

Table 3: Representative Method Validation Data

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9980.9995 over a concentration range of 5-50 µg/mL.[2]
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2% recovery at three concentration levels.[2]
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Report value0.20 µg/mL.[2]
Limit of Quantification (LOQ) Report value0.40 µg/mL.[2]
Specificity No interference from blank or impuritiesThe main peak is well-resolved from any impurity peaks and the blank.

Potential Impurities

The purity analysis should be able to separate the main compound from potential impurities that may arise during synthesis or degradation. For this compound, potential impurities could include:

  • Starting materials from the synthesis, such as pyrrole-2-carboxylic acid.

  • By-products from side reactions during the methylation step.

  • Degradation products, which could form under harsh pH or temperature conditions.

The developed HPLC method should demonstrate specificity by providing baseline separation between the main peak of this compound and any known impurities or degradation products.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for determining the purity of this compound. The protocol is straightforward and utilizes standard HPLC instrumentation and reagents. For regulatory purposes or in a quality control environment, a full method validation according to ICH guidelines is recommended to ensure the accuracy, precision, and reliability of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.

References

Application Notes and Protocols for the Use of 1-Methyl-1H-pyrrole-2-carboxylic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-1H-pyrrole-2-carboxylic acid is a versatile building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with a wide range of biological activities. The pyrrole scaffold is a key component in numerous approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in creating fused heterocyclic systems, specifically focusing on the synthesis of pyrrolo[1,2-a]pyrazinones and pyrrolo[2,3-d]pyrimidines, which have shown potential as anti-inflammatory, analgesic, and anticancer agents.

Application Note 1: Synthesis of Pyrrolo[1,2-a]pyrazinone Derivatives

Pyrrolo[1,2-a]pyrazinones are a class of fused heterocyclic compounds that have demonstrated significant anti-inflammatory and analgesic activities. The synthesis of these derivatives often involves the initial formation of an amide bond between this compound and a suitable amine, followed by an intramolecular cyclization.

General Workflow:

The overall synthetic strategy involves a two-step process. First, this compound is coupled with an α-amino acid ester to form an amide intermediate. This is followed by a cyclization reaction to yield the desired pyrrolo[1,2-a]pyrazinone scaffold.

workflow1 A 1-Methyl-1H-pyrrole- 2-carboxylic acid B Amide Coupling (e.g., EDC, HOBt) A->B C Amide Intermediate B->C α-amino acid ester D Intramolecular Cyclization C->D E Pyrrolo[1,2-a]pyrazinone Derivative D->E

Caption: Synthetic workflow for Pyrrolo[1,2-a]pyrazinones.

Experimental Protocol 1: Synthesis of 2-Methyl-3-phenyl-1-pyrrolo[1,2-a]pyrazin-1(2H)-one

This protocol describes the synthesis of a model pyrrolo[1,2-a]pyrazinone derivative starting from this compound.

Materials:

  • This compound

  • Methyl phenylglycinate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

Procedure:

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl phenylglycinate hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the purified amide intermediate (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 2-Methyl-3-phenyl-1-pyrrolo[1,2-a]pyrazin-1(2H)-one.

Application Note 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocycles that form the core of many kinase inhibitors used in cancer therapy. The synthesis often involves the construction of the pyrimidine ring onto the pyrrole core.

Biological Context: VEGF Signaling Pathway

Many pyrrole-based kinase inhibitors target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting key kinases in this pathway, such as VEGFR2, these compounds can block downstream signaling, leading to an anti-angiogenic and anti-tumor effect.

vegf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Gene Expression (Proliferation, Survival) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGF Signaling Pathway Inhibition.

Experimental Protocol 2: Synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines a method for synthesizing a substituted pyrrolo[2,3-d]pyrimidine via amide coupling followed by cyclization.

Materials:

  • This compound

  • 2,4-diamino-6-chloropyrimidine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium chloride (LiCl)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add BOP reagent (1.1 eq) and TEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 2,4-diamino-6-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final 4-amino-pyrrolo[2,3-d]pyrimidine derivative.

Data Presentation

The following tables summarize quantitative data for various heterocycles synthesized from pyrrole-2-carboxylic acid derivatives, highlighting their biological activities.

Table 1: Yields of Synthesized Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone Derivatives [1]

Compound IDR1R2Yield (%)Overall Yield (%)
3a HH65.613.4
3c HCH₃67.816.6
2e -4-F70.134.3
2f -4-SOCH₃70.822.7
2c -Naphthyl36.810.2
2d -4-OH89.940.8

Table 2: Anticancer Activity of 1-Methyl-1H-pyrrole-2-carboxamide Derivatives against Various Cancer Cell Lines

CompoundModificationCell LineIC₅₀ (µM)Reference
B1 3-(3-Bromophenyl)--[2]
B2 3-(4-Bromophenyl)--[2]
A12 3-(Substituted phenyl)Tyrosinase0.97[2]
- 5-methyl-N-(quinolin-2-yl)mPGES-1Low µM[3]
- Pyrrolo[2,3-d]pyrimidine-imineHT-29 (Colon)4.01 - 4.55[4]
- Acenaphtho[1,2-b]pyrrole esterA549 (Lung)0.45[5]
- Acenaphtho[1,2-b]pyrrole esterP388 (Leukemia)0.80[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions involving "1-Methyl-1H-pyrrole-2-carboxylic acid".

I. Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of this compound and its derivatives.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in cross-coupling reactions. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) check_reagents->check_catalyst If reagents are pure and stoichiometry is correct reagent_ok Reagents OK check_reagents->reagent_ok Problem Solved check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_catalyst->check_conditions If catalyst system is appropriate catalyst_ok Catalyst System Optimized check_catalyst->catalyst_ok Problem Solved side_reactions Investigate Potential Side Reactions check_conditions->side_reactions If conditions are optimized but yield is still low conditions_ok Conditions Optimized check_conditions->conditions_ok Problem Solved side_reactions_addressed Side Reactions Minimized side_reactions->side_reactions_addressed Problem Solved

Caption: A step-by-step workflow for troubleshooting low or no yield in cross-coupling reactions.

Detailed Troubleshooting Steps:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the purity of this compound, the coupling partner (e.g., aryl halide), and all reagents. Impurities can poison the catalyst.

  • Stoichiometry: Carefully check the molar ratios of your reactants, catalyst, ligand, and base. An incorrect ratio can lead to incomplete conversion or side reactions. For Suzuki reactions, an excess of the boronic acid reagent is often used.[1]

2. Catalyst System:

  • Catalyst/Precatalyst Choice: The choice of palladium source is critical. For decarboxylative couplings, Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[2] For other couplings like Suzuki or Buchwald-Hartwig, a variety of Pd(0) and Pd(II) precatalysts are available.[3][4]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging couplings.[5] The choice of ligand can be crucial for achieving high yields.[6]

  • Base Selection: The base plays a crucial role in activating the coupling partners. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.[7] For decarboxylative couplings, Cs₂CO₃ has been shown to be effective.[8]

3. Reaction Conditions:

  • Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.

  • Reaction Time: Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times can result in product degradation.

  • Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents for palladium-catalyzed couplings include toluene, dioxane, THF, and DMF.[6] The choice of solvent can sometimes even alter the regioselectivity of the reaction.

4. Potential Side Reactions:

  • Protodecarboxylation/Protodeboronation: The carboxylic acid or boronic acid can be replaced by a proton from the solvent or trace water, leading to a common side product. Using anhydrous solvents and a sufficiently strong base can help minimize this.[1]

  • Homocoupling: The coupling partner (e.g., aryl halide or boronic acid) can react with itself to form a dimer. This is often more prevalent at higher temperatures or with certain catalyst systems.

  • Catalyst Deactivation: The palladium catalyst can aggregate to form inactive palladium black, especially at high temperatures. The presence of coordinating functional groups on the substrates can also poison the catalyst.

II. Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: Decarboxylative cross-coupling is a highly effective method for the direct use of this compound, where the carboxylic acid group is extruded as CO₂ during the reaction.[2][9] This avoids the need for pre-functionalization of the pyrrole ring. Alternatively, the carboxylic acid can be converted to a halide (e.g., bromide or iodide) to participate in other common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Q2: How does the carboxylic acid group affect the cross-coupling reaction?

A2: The carboxylic acid group can have several effects. In decarboxylative coupling, it is the reactive functional group. In other coupling reactions, if not the intended reactive site, it can potentially coordinate to the palladium catalyst and inhibit its activity. It can also affect the solubility of the starting material. Often, the carboxylic acid is deprotonated by the base in the reaction mixture.

Q3: What are the recommended starting conditions for a decarboxylative coupling of this compound with an aryl bromide?

A3: A good starting point would be to use a catalytic system of Pd(OAc)₂ with a bulky phosphine ligand like XPhos, and a carbonate base such as Cs₂CO₃ in a polar aprotic solvent like THF or dioxane at an elevated temperature (e.g., 80-120 °C).[8]

Q4: My Suzuki-Miyaura reaction of a 2-bromo-1-methyl-1H-pyrrole derivative is sluggish. What can I do?

A4: For sluggish Suzuki-Miyaura reactions involving electron-rich heteroaryl halides, consider the following:

  • Catalyst/Ligand: Switch to a more active catalyst system. Pre-formed palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., G3 or G4 Buchwald precatalysts) often show higher activity.[10]

  • Base: Use a stronger base like K₃PO₄ or Cs₂CO₃.

  • Solvent: A mixture of an organic solvent and water (e.g., dioxane/water) is often beneficial for Suzuki couplings. The optimal ratio may need to be determined experimentally.[11]

Q5: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A5: Homocoupling of boronic acids can be minimized by:

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial, as oxygen can promote homocoupling.

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources may be necessary.

III. Data Presentation: Catalyst System Comparison

The following tables provide a summary of reaction conditions and yields for different palladium-catalyzed cross-coupling reactions involving N-methyl pyrrole derivatives, offering a starting point for reaction optimization.

Table 1: Decarboxylative Coupling of N-Methyl-2-pyrrolecarboxylic Acid with Aryl Halides

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)THF801285[8]
Pd₂(dba)₃ (2.5)SPhos (7.5)K₃PO₄ (2)Dioxane1001678[2]
PdCl₂(dppf) (5)-K₂CO₃ (2)DMF1202465[9]

Table 2: Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-1H-pyrrole with Arylboronic Acids

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (10)-Cs₂CO₃ (2)Dioxane/H₂O901285[6]
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME80290[12]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane1001892[13]

Table 3: Buchwald-Hartwig Amination of 2-Chloro-1-methyl-1H-pyrrole with Secondary Amines

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene1002490[14]
Pd(OAc)₂ (1)RuPhos (1.5)K₃PO₄ (2)Dioxane1101688[15]
[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBu (2)Toluene1101295[5]

IV. Experimental Protocols

Protocol 1: General Procedure for Decarboxylative Coupling

This protocol provides a general starting point for the palladium-catalyzed decarboxylative coupling of this compound with an aryl bromide.

Workflow for Decarboxylative Coupling

decarboxylative_workflow setup Reaction Setup: - Add this compound,  aryl bromide, base, Pd catalyst, and ligand  to a dry reaction vessel. degas Degas the reaction mixture by bubbling with an inert gas (Ar or N₂) for 15-20 min. setup->degas solvent Add degassed solvent via syringe. degas->solvent heat Heat the reaction mixture to the desired temperature with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Reaction Workup: - Cool to room temperature. - Dilute with an organic solvent. - Wash with water and brine. monitor->workup purify Purify the crude product by flash column chromatography. workup->purify

Caption: A typical experimental workflow for a palladium-catalyzed decarboxylative coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed THF or Dioxane

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Cs₂CO₃, Pd(OAc)₂, and XPhos.

  • Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is for the coupling of a 2-halo-1-methyl-1H-pyrrole derivative with an arylboronic acid.

Materials:

  • 2-Bromo-1-methyl-1H-pyrrole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.10 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine the 2-bromo-1-methyl-1H-pyrrole, arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the vessel with an inert gas (at least three cycles).

  • Add the degassed DME and water solvent mixture.

  • Heat the reaction to 80 °C with stirring.

  • Monitor the reaction until completion.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.[12]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the amination of a 2-halo-1-methyl-1H-pyrrole with a secondary amine.

Materials:

  • 2-Chloro-1-methyl-1H-pyrrole (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, BINAP, and Pd₂(dba)₃ to a dry reaction tube.

  • Add the 2-chloro-1-methyl-1H-pyrrole and the secondary amine.

  • Add the anhydrous, degassed toluene.

  • Seal the tube and heat to 100 °C with stirring.

  • After the reaction is complete, cool to room temperature.

  • Partition the mixture between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the residue by flash chromatography.[14]

Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Always consult relevant literature and perform appropriate safety assessments before conducting any chemical reaction.

References

Common side reactions in the synthesis of "1-Methyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "1-Methyl-1H-pyrrole-2-carboxylic acid".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the hydrolysis of methyl 1-methyl-1H-pyrrole-2-carboxylate.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • The presence of multiple spots on TLC analysis of the crude product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Hydrolysis of the Starting Ester: The saponification reaction may not have gone to completion, leaving unreacted methyl 1-methyl-1H-pyrrole-2-carboxylate.- Increase Reaction Time: Prolong the reaction time to ensure complete hydrolysis. Monitor the reaction progress using TLC until the starting ester spot disappears. - Increase Temperature: Gently heating the reaction mixture can accelerate the rate of hydrolysis. However, be cautious as excessive heat can promote side reactions. - Use Excess Base: Employ a larger excess of the base (e.g., NaOH or KOH) to drive the equilibrium towards the carboxylate salt.
Decarboxylation of the Product: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions, leading to the formation of 1-methyl-1H-pyrrole.[1][2][3]- Maintain Basic Conditions During Work-up: During the aqueous work-up, ensure the solution remains basic until after the extraction of organic impurities. Acidify the aqueous layer carefully and preferably at a low temperature just before product extraction. - Avoid Strong Acids: Use a milder acid for acidification if possible, and add it slowly while monitoring the pH.
Product Loss During Extraction: The product might have partial solubility in the organic solvent used for washing or may not be fully extracted from the aqueous phase after acidification.- Saturate the Aqueous Layer: Before extracting the product, saturate the aqueous layer with NaCl to decrease the solubility of the product in water. - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
Problem 2: Presence of 1-Methyl-1H-pyrrole as a Major Impurity

Symptom:

  • A significant peak corresponding to 1-methyl-1H-pyrrole is observed in GC-MS or NMR analysis of the product.

Primary Cause and Mitigation:

This is a clear indication of decarboxylation . The carboxylic acid group at the C2 position of the pyrrole ring is labile, particularly in the presence of acid.[1][2] The protonation of the pyrrole ring at the C2 position in acidic solutions facilitates the loss of carbon dioxide.[2]

Mitigation Strategies:

  • Careful Acidification: The most critical step to prevent decarboxylation is the acidification of the carboxylate salt after hydrolysis. This should be done slowly, at a low temperature (e.g., in an ice bath), and only to the pH necessary to protonate the carboxylate (typically pH 3-4).

  • Rapid Extraction: Once acidified, extract the product into an organic solvent without delay to minimize its exposure to the acidic aqueous environment.

  • Avoidance of High Temperatures: Do not heat the reaction mixture or the product under acidic conditions.

Problem 3: Unreacted Starting Material (Methyl 1-methyl-1H-pyrrole-2-carboxylate) in the Final Product

Symptom:

  • The presence of the starting ester is confirmed by spectroscopic analysis (e.g., a characteristic methyl ester singlet in ¹H NMR).

Troubleshooting:

This issue arises from incomplete hydrolysis . Refer to the solutions for "Incomplete Hydrolysis of the Starting Ester" in Problem 1 . Additionally, consider the following:

  • Purity of Reagents: Ensure that the base (NaOH, KOH) is of high purity and has not been significantly carbonated by exposure to air.

  • Solvent Choice: The hydrolysis is typically carried out in a mixture of an alcohol (like methanol or ethanol) and water to ensure the solubility of both the ester and the hydroxide base.[4] An inappropriate solvent system can lead to a heterogeneous reaction mixture and incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and practical laboratory synthesis involves two main steps:

  • N-methylation of a pyrrole-2-carboxylate ester: Typically, methyl or ethyl pyrrole-2-carboxylate is treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a strong base (like sodium hydride or potassium carbonate) to form the corresponding N-methylated ester.[5]

  • Hydrolysis (Saponification) of the ester: The resulting methyl 1-methyl-1H-pyrrole-2-carboxylate is then hydrolyzed using a base such as sodium hydroxide or potassium hydroxide in a water/alcohol mixture to yield the sodium or potassium salt of the carboxylic acid. Subsequent acidification affords the final product, this compound.[4][6]

Q2: What are the primary side products I should be aware of?

A2: The most common side products are:

  • 1-Methyl-1H-pyrrole: Formed via decarboxylation of the final product, especially during acidic work-up.[1][3]

  • Unreacted Methyl 1-methyl-1H-pyrrole-2-carboxylate: Results from incomplete hydrolysis.

  • Pyrrole-2-carboxylic acid: If the N-methylation of the starting ester was not complete.

Q3: How can I effectively purify the final product?

A3: Purification can typically be achieved by the following methods:

  • Extraction: After acidification of the reaction mixture, the product can be extracted into a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove excess water.

  • Recrystallization: The crude product, after solvent evaporation, can be recrystallized from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to obtain a pure crystalline solid.

  • Column Chromatography: If significant amounts of non-polar impurities like unreacted ester or the decarboxylated product are present, silica gel column chromatography can be employed for purification.

Q4: Are there any specific safety precautions for the reagents used in this synthesis?

A4: Yes, several reagents require careful handling:

  • Methylating agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Strong bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong acids and bases: Concentrated acids (e.g., HCl) and bases (e.g., NaOH, KOH) are corrosive and should be handled with care.

Experimental Protocols

Key Experiment: Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

This protocol is a general guideline for the saponification of the ester precursor.

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate or Dichloromethane

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in a mixture of methanol (or ethanol) and water.

  • Add a stoichiometric excess (typically 2-3 equivalents) of NaOH or KOH to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with HCl solution to a pH of approximately 3-4, while stirring. A precipitate of the carboxylic acid should form.

  • Extract the product from the acidified aqueous solution with multiple portions of ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Hydrolysis (Saponification) cluster_side_reactions Potential Side Reactions Methyl_pyrrole_2_carboxylate Methyl pyrrole-2-carboxylate Methyl_1_methyl_1H_pyrrole_2_carboxylate Methyl 1-methyl-1H-pyrrole-2-carboxylate Methyl_pyrrole_2_carboxylate->Methyl_1_methyl_1H_pyrrole_2_carboxylate Methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I) Methylating_agent->Methyl_1_methyl_1H_pyrrole_2_carboxylate Base Base (e.g., NaH or K₂CO₃) Base->Methyl_1_methyl_1H_pyrrole_2_carboxylate Methyl_1_methyl_1H_pyrrole_2_carboxylate_2 Methyl 1-methyl-1H-pyrrole-2-carboxylate Final_Product This compound Methyl_1_methyl_1H_pyrrole_2_carboxylate_2->Final_Product Unreacted_Ester Methyl 1-methyl-1H-pyrrole-2-carboxylate Methyl_1_methyl_1H_pyrrole_2_carboxylate_2->Unreacted_Ester Insufficient base/time Base_hydrolysis 1. NaOH or KOH, H₂O/ROH 2. H₃O⁺ Base_hydrolysis->Final_Product Decarboxylation Decarboxylation Incomplete_Hydrolysis Incomplete Hydrolysis Final_Product_Side This compound Decarboxylated_Product 1-Methyl-1H-pyrrole Final_Product_Side->Decarboxylated_Product Acidic conditions

Caption: Synthetic pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC/NMR/GC-MS start->check_tlc presence_of_ester Starting ester present? check_tlc->presence_of_ester presence_of_decarboxylated Decarboxylated product present? presence_of_ester->presence_of_decarboxylated No incomplete_hydrolysis Incomplete Hydrolysis presence_of_ester->incomplete_hydrolysis Yes decarboxylation Decarboxylation presence_of_decarboxylated->decarboxylation Yes other_impurities Other impurities? presence_of_decarboxylated->other_impurities No solution_hydrolysis Increase reaction time/temperature Use excess base incomplete_hydrolysis->solution_hydrolysis solution_decarboxylation Optimize acidification: - Low temperature - Slow acid addition - Rapid extraction decarboxylation->solution_decarboxylation purification Purification Issue other_impurities->purification Yes end Pure Product, Optimized Yield other_impurities->end No solution_purification Optimize extraction and/or recrystallization conditions. Consider column chromatography. purification->solution_purification

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-1H-pyrrole-2-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound has a low melting point and appears discolored. What are the likely impurities?

Answer: A low or broad melting point and discoloration (typically yellow or brown) suggest the presence of impurities. Based on common synthetic routes and the chemical nature of pyrroles, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 1-methylpyrrole, the corresponding methyl or ethyl ester of the target compound (if prepared by hydrolysis), or reagents used in the carboxylation step.

  • Side-Reaction Products: Over-alkylation or side reactions on the pyrrole ring can lead to isomeric impurities.

  • Decarboxylation Product: Although generally stable, prolonged heating or acidic conditions during purification could potentially lead to some decarboxylation, yielding 1-methylpyrrole.

  • Oxidation/Polymerization Products: Pyrrole-containing compounds can be susceptible to oxidation and polymerization, especially when exposed to air and light for extended periods, leading to colored impurities.[1]

Question 2: I am struggling to achieve high purity by recrystallization. The compound either "oils out" or the purity does not improve significantly. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. To troubleshoot this:

  • Solvent Selection: The choice of solvent is critical. For a related compound, 1H-pyrrole-2-carboxylic acid, a mixture of 80% ethanol and 20% ethyl acetate was successful for producing high-quality crystals.[2] Given the structural similarity, this is an excellent starting point.

  • Cooling Rate: Cool the solution slowly. A rapid temperature drop can lead to precipitation rather than crystallization, trapping impurities. Allow the flask to cool to room temperature slowly before moving it to an ice bath.

  • Solvent Polarity: If the compound is "oiling out," try a more polar solvent system or a solvent pair. For carboxylic acids, solvents like ethanol, methanol, or water can be effective.[3] You can also try dissolving the compound in a good solvent (e.g., methanol) and then slowly adding an anti-solvent (e.g., water or a non-polar solvent like hexane) until the solution becomes turbid, then heating until it clarifies and allowing it to cool slowly.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

Question 3: My column chromatography separation is poor, with broad peaks and incomplete separation of impurities.

Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Solvent System (Eluent): The polarity of the eluent is crucial. For a derivative of this compound, a mixture of dichloromethane (DCM) and methanol (9:1) was effective.[4] You can adjust the ratio of these solvents to optimize the separation. Increasing the proportion of methanol will increase the polarity of the eluent and accelerate the elution of polar compounds.

  • Stationary Phase: Standard silica gel is a good starting point. If you are dealing with very polar impurities, you might consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Sample Preparation: Ensure your sample is fully dissolved in a minimal amount of the eluent or a solvent in which it is highly soluble and that is weaker than the eluent. Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can also improve resolution.

Question 4: I am using preparative HPLC, but my recovery is low.

Answer: Low recovery in preparative HPLC can be due to irreversible adsorption onto the column, degradation of the compound on the column, or incomplete elution.

  • Mobile Phase Modifier: For carboxylic acids, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and recovery by suppressing the ionization of the carboxylic acid group. A reverse-phase HPLC method for the analysis of this compound suggests a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).[5]

  • Column Choice: A C18 column is a standard choice for reverse-phase separation of small organic molecules.

  • Gradient Optimization: A shallow gradient can improve the separation of closely eluting impurities and may improve recovery.

  • Sample Stability: Ensure your compound is stable in the mobile phase. If the mobile phase is acidic, consider the possibility of acid-catalyzed degradation over the course of a long purification run.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound to >99% purity?

A1: For achieving high purity, a multi-step approach is often best. Start with recrystallization to remove the bulk of the impurities. If further purification is needed, column chromatography is a good second step. For the highest purity, preparative reverse-phase HPLC is recommended as a final polishing step.[5]

Q2: How should I store purified this compound?

A2: The compound is reported to be stable under recommended storage conditions.[6] It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.

Q3: What are the key safety precautions to take when handling this compound?

A3: While a full safety data sheet should be consulted, in general, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction can be a useful technique. As a carboxylic acid, this compound will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the separation from non-acidic impurities. The aqueous layer can then be acidified (e.g., with dilute HCl) to re-precipitate the pure carboxylic acid, which can be collected by filtration.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization.

  • Solvent Selection: Begin with a solvent system of 80% ethanol and 20% ethyl acetate.[2]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent system required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Equilibration: Run the starting eluent through the column to equilibrate the stationary phase. A good starting eluent is a 9:1 mixture of DCM and methanol.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Preparative HPLC

  • System Preparation: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).[5]

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase. Ensure the solution is filtered before injection.

  • Gradient Elution: Develop a gradient method starting with a low percentage of Solvent B and gradually increasing it to elute the compound of interest.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is volatile.

Data Presentation

Table 1: Summary of Suggested Starting Conditions for Purification Methods

Purification MethodStationary/Solid PhaseSolvent/Mobile Phase SystemKey Considerations
Recrystallization Crystalline Solid80% Ethanol / 20% Ethyl Acetate[2]Slow cooling is crucial to avoid "oiling out".
Column Chromatography Silica Gel9:1 Dichloromethane / Methanol[4]Adjust solvent ratio to optimize separation.
Acid-Base Extraction Liquid-LiquidWater / Organic Solvent (e.g., Ethyl Acetate) / Base (e.g., NaHCO₃) / Acid (e.g., HCl)Useful for removing non-acidic impurities.
Preparative HPLC C18 Reverse-PhaseWater / Acetonitrile with 0.1% Formic Acid[5]Ideal for final polishing to achieve high purity.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (e.g., 80% EtOH / 20% EtOAc) crude->recrystallization check_purity1 Check Purity (TLC, NMR, Melting Point) recrystallization->check_purity1 column_chromatography Column Chromatography (e.g., Silica, DCM/MeOH) check_purity1->column_chromatography Further Purification Needed final_product Pure Product (>99%) check_purity1->final_product Purity Sufficient check_purity2 Check Purity (TLC, HPLC) column_chromatography->check_purity2 prep_hplc Preparative HPLC (C18, Water/ACN) check_purity2->prep_hplc High Purity Required check_purity2->final_product Purity Sufficient prep_hplc->final_product

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out slow_cooling Action: Cool Solution Slower oiling_out->slow_cooling Yes change_solvent Action: Change Solvent System (e.g., more polar) oiling_out->change_solvent Yes, after slow cooling low_purity Purity Still Low? oiling_out->low_purity No slow_cooling->oiling_out Still Oiling Out? change_solvent->start success Successful Recrystallization low_purity->success No next_step Consider Chromatography low_purity->next_step Yes

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "1-Methyl-1H-pyrrole-2-carboxylic acid" synthesis.

I. Overview of the Synthetic Pathway

The most common and reliable synthetic route to "this compound" is a three-step process, starting from the commercially available Pyrrole-2-carboxylic acid. This pathway involves:

  • Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.

  • N-Methylation: Introduction of a methyl group onto the nitrogen atom of the pyrrole ring.

  • Hydrolysis (Saponification): Deprotection of the ester to yield the final carboxylic acid.

This guide will address potential issues and provide optimization strategies for each of these critical steps.

Synthetic_Pathway Pyrrole-2-carboxylic_acid Pyrrole-2-carboxylic Acid Methyl_pyrrole_2_carboxylate Methyl 1H-pyrrole-2-carboxylate Pyrrole-2-carboxylic_acid->Methyl_pyrrole_2_carboxylate Esterification (MeOH, H+) Methyl_1_methyl_1H_pyrrole_2_carboxylate Methyl 1-methyl-1H-pyrrole-2-carboxylate Methyl_pyrrole_2_carboxylate->Methyl_1_methyl_1H_pyrrole_2_carboxylate N-Methylation (Base, MeI or (Me)2SO4) Final_Product This compound Methyl_1_methyl_1H_pyrrole_2_carboxylate->Final_Product Hydrolysis (NaOH or LiOH)

Caption: Overall synthetic workflow for this compound.

II. Step 1: Esterification of Pyrrole-2-carboxylic acid

This initial step protects the carboxylic acid to prevent unwanted side reactions during the subsequent N-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of Pyrrole-2-carboxylic acid?

A1: The most common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Q2: I am experiencing low yields in my esterification reaction. What could be the cause?

A2: Low yields in Fischer esterification are often due to an incomplete reaction. Since this is an equilibrium reaction, using a large excess of the alcohol and removing water as it is formed can help drive the reaction to completion. Ensure your reagents, particularly the alcohol and pyrrole-2-carboxylic acid, are dry.

Experimental Protocol: Methyl Esterification
  • Suspend Pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude methyl 1H-pyrrole-2-carboxylate.

III. Step 2: N-Methylation of Methyl 1H-pyrrole-2-carboxylate

This is a critical step where yield can be significantly impacted by the choice of base, methylating agent, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for the N-methylation of pyrrole esters?

A1: Common methylating agents include methyl iodide (MeI) and dimethyl sulfate ((Me)₂SO₄). These are used in combination with a base to deprotonate the pyrrole nitrogen. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Milder bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can also be effective, though may require longer reaction times or higher temperatures.[1]

Q2: My N-methylation reaction is giving a low yield and multiple products. What is happening?

A2: A common issue is the competition between N-alkylation and C-alkylation. The pyrrolide anion is an ambident nucleophile, and reaction at the carbon atoms of the ring can occur. To favor N-methylation, it is generally better to use a strong, non-nucleophilic base and a polar aprotic solvent.[2] Another potential issue is incomplete deprotonation of the pyrrole nitrogen. Ensure your base is fresh and the reaction is performed under anhydrous conditions.

Q3: Are there any safety concerns with the reagents used in N-methylation?

A3: Yes, both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] Sodium hydride is highly flammable and reacts violently with water.

Data Presentation: Comparison of N-Methylation Conditions
Methylating AgentBaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Methyl IodideNaHTHF0 to RT2 - 4~85-95[3]
Methyl IodideK₂CO₃AcetoneReflux10Moderate to Good[1]
Dimethyl SulfateNaHDMF0 to RT2 - 4~90General Knowledge
Dimethyl CarbonateK₂CO₃DMF1303.5~95[4]
Experimental Protocols

Protocol 2A: N-Methylation using Methyl Iodide and Sodium Hydride

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2B: N-Methylation using Dimethyl Sulfate and Potassium Carbonate

  • To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.1 eq) dropwise.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Diagram: N-Methylation

Troubleshooting_N_Methylation cluster_0 Low Yield / Incomplete Reaction cluster_1 Multiple Products (C-alkylation) Low_Yield Low Yield or Incomplete Reaction Check_Base Check activity and amount of base. Ensure anhydrous conditions. Low_Yield->Check_Base Increase_Time_Temp Increase reaction time or temperature. Low_Yield->Increase_Time_Temp Multiple_Products Multiple Products Observed Change_Base_Solvent Use a stronger, non-nucleophilic base (e.g., NaH). Use a more polar aprotic solvent (e.g., DMF). Multiple_Products->Change_Base_Solvent Lower_Temp Run the reaction at a lower temperature. Multiple_Products->Lower_Temp Start N-Methylation Issues Start->Low_Yield Start->Multiple_Products

Caption: Troubleshooting guide for the N-methylation step.

IV. Step 3: Hydrolysis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

The final step involves the conversion of the ester back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best conditions for hydrolyzing the methyl ester?

A1: Basic hydrolysis (saponification) is generally preferred for this substrate. Common conditions involve heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol, ethanol, or THF.[5]

Q2: My hydrolysis reaction is slow or incomplete. How can I improve the yield?

A2: Steric hindrance around the ester or the electron-rich nature of the pyrrole ring can make hydrolysis difficult.[5] Using a stronger base like LiOH can be more effective.[5] Increasing the temperature or using microwave-assisted hydrolysis can also significantly reduce reaction times.[5] Ensure a sufficient excess of the base is used to drive the reaction to completion.

Q3: I am observing side products during the workup of my hydrolysis reaction. What could be the cause?

A3: During the acidic workup to protonate the carboxylate, it is crucial to control the pH. Strong acidic conditions for prolonged periods can potentially lead to degradation of the pyrrole ring. It is advisable to acidify the solution carefully, preferably at a low temperature, and then promptly extract the product.

Data Presentation: Comparison of Hydrolysis Conditions
BaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
NaOHMeOH/H₂OReflux4>95[6]
LiOHTHF/H₂ORT to 502 - 6High[5]
KOHEtOH/H₂OReflux2 - 4HighGeneral Knowledge
Experimental Protocol: Saponification
  • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux (or the desired temperature) and stir for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Troubleshooting Diagram: Hydrolysis

Troubleshooting_Hydrolysis cluster_0 Incomplete Hydrolysis cluster_1 Product Degradation Incomplete Incomplete Hydrolysis Increase_Base Increase equivalents of base (NaOH or LiOH). Incomplete->Increase_Base Increase_Temp_Time Increase reaction temperature or time. Consider microwave heating. Incomplete->Increase_Temp_Time Use_LiOH Switch to LiOH, which can be more effective. Incomplete->Use_LiOH Degradation Product Degradation During Workup Control_pH Acidify slowly at low temperature. Avoid strongly acidic conditions for extended periods. Degradation->Control_pH Prompt_Extraction Extract product immediately after acidification. Degradation->Prompt_Extraction Start Hydrolysis Issues Start->Incomplete Start->Degradation

References

Troubleshooting low reactivity in amide coupling with "1-Methyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling with 1-Methyl-1H-pyrrole-2-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity during amide coupling reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: Why might I be observing low reactivity with this compound in my amide coupling reaction?

A1: Low reactivity in amide coupling with this compound can stem from several factors. Being an electron-rich heterocyclic carboxylic acid, its carboxyl group may be less electrophilic. Additionally, common issues include suboptimal activation of the carboxylic acid, inappropriate choice of coupling reagents or base, steric hindrance from the amine coupling partner, or unfavorable reaction conditions such as solvent, temperature, and concentration.

Q2: Which coupling reagents are recommended for this compound?

A2: For effective coupling, stronger activating agents are often preferred. Onium-salt-based reagents like HATU, HBTU, and HCTU are generally effective as they can rapidly generate highly reactive acyl intermediates.[1] For particularly challenging or sterically hindered couplings, more reactive reagents such as PyBOP or COMU can be beneficial.[1][2] Carbodiimide reagents like EDC, often used with additives like HOBt or HOAt, are also a viable option, with the combination of EDC/HOAt/DIPEA being noted for its efficiency in various amide bond formations.[3][4]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: A non-nucleophilic organic base is crucial for most modern amide coupling reactions to neutralize the protonated amine and to facilitate the activation of the carboxylic acid.[5] A common choice is N,N-diisopropylethylamine (DIPEA).[6][7] Other tertiary amines like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[7] The choice of base can be critical, and for reactions prone to racemization, a weaker base like sym-collidine might be considered.[5]

Q4: Can I use carbodiimides like DCC or EDC for this coupling?

A4: Yes, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[5][7] However, to enhance reaction rates and minimize side reactions like racemization, it is highly recommended to use them in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The use of EDC is often favored due to the water-solubility of its urea byproduct, simplifying purification.

Troubleshooting Guide

Issue: Low or No Product Formation

Possible Cause 1: Inefficient Carboxylic Acid Activation

  • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC alone, add an activating agent such as HOBt or HOAt.[3][4] If you are already using an onium salt like HBTU, consider switching to a more reactive one like HATU or COMU.[1] These reagents generate more reactive esters, which can accelerate the coupling reaction.[1]

Possible Cause 2: Inappropriate Base

  • Solution: Ensure you are using a non-nucleophilic tertiary amine base like DIPEA or TEA in sufficient quantity (typically 2-3 equivalents).[6][7] The base is critical for the activation step with onium salt reagents.[1] If your amine is in the form of a salt (e.g., hydrochloride), an additional equivalent of base is required.

Possible Cause 3: Steric Hindrance

  • Solution: Sterically demanding amines can significantly slow down the coupling reaction. In such cases, increasing the reaction temperature or switching to a more reactive coupling system like PyBOP can be beneficial.[2] Additionally, increasing the reaction time may be necessary.

Possible Cause 4: Suboptimal Solvent and Temperature

  • Solution: The choice of solvent can impact reagent solubility and reaction kinetics. N,N-Dimethylformamide (DMF) is a common and effective solvent for amide couplings.[6] Dichloromethane (DCM) is also frequently used.[8] If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-65°C) can improve the reaction rate, as demonstrated in a synthesis using HATU.[6]

Issue: Formation of Side Products

Possible Cause 1: Guanidinylation of the Amine

  • Solution: This side reaction can occur when using aminium/uronium-based coupling reagents (like HBTU, HATU) in excess, where the reagent reacts with the amine starting material.[1][2] To avoid this, use a phosphonium-based reagent like PyBOP, which does not cause this side reaction, or ensure that the coupling reagent is not used in large excess.[1]

Possible Cause 2: Racemization

  • Solution: Racemization can be a concern if your amine or carboxylic acid has a chiral center. To minimize this, use a racemization-suppressing additive like HOBt or HOAt.[7] The choice of base can also be a factor; using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can sometimes reduce racemization.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical BaseRelative ReactivityCommon Side Products
EDCHOBt or HOAtDIPEA, TEAModerate to HighN-acylurea (if no additive)
DCCHOBt or DMAPDIPEA, TEAModerateDicyclohexylurea (insoluble)
HBTUNoneDIPEA, NMMHighGuanidinylation
HATUNoneDIPEA, NMMVery HighGuanidinylation
PyBOPNoneDIPEA, NMMVery HighNone (phosphonium-based)
COMUNoneDIPEA, NMMVery HighGuanidinylation

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is adapted from a documented synthesis involving this compound.[6]

  • Dissolve this compound (1.0 eq.) in an appropriate solvent such as DMF.

  • Add the amine coupling partner (1.2 eq.) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (3.0 eq.).

  • Add the coupling reagent HATU (1.2 eq.) to the reaction mixture at room temperature.

  • Stir the reaction mixture. If the reaction is sluggish, it can be heated to 65°C and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is typically quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Alternative Procedure using EDC/DMAP

This protocol is based on a general method for amide bond formation.[8]

  • Dissolve this compound (1.1 eq.) and the desired amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Add 4-(Dimethylamino)pyridine (DMAP) (1.5 eq.) to the solution.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with aqueous HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired amide.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Reactivity in Amide Coupling check_reagents Are Coupling Reagent and Base Appropriate? start->check_reagents check_conditions Are Reaction Conditions (Solvent, Temp) Optimal? check_reagents->check_conditions Yes sol_reagents Action: Switch to a more reactive coupling agent (e.g., HATU, PyBOP). Ensure 2-3 eq. of non- nucleophilic base (e.g., DIPEA). check_reagents->sol_reagents No check_sterics Is Steric Hindrance a Likely Issue? check_conditions->check_sterics Yes sol_conditions Action: Use DMF or DCM. Consider gentle heating (e.g., 40-65°C). check_conditions->sol_conditions No sol_sterics Action: Increase reaction time. Increase temperature. Use a highly reactive reagent. check_sterics->sol_sterics Yes re_evaluate Re-evaluate Reaction and Monitor by LC-MS check_sterics->re_evaluate No sol_reagents->re_evaluate sol_conditions->re_evaluate sol_sterics->re_evaluate end Success: Reaction Complete re_evaluate->end Problem Resolved fail Failure: Consult Specialist re_evaluate->fail Problem Persists

Caption: Troubleshooting workflow for low reactivity in amide coupling.

References

Technical Support Center: NMR Analysis of 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "1-Methyl-1H-pyrrole-2-carboxylic acid" using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

A1: The approximate ¹H NMR chemical shifts for this compound in DMSO-d₆ are listed in the table below. Please note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

ProtonChemical Shift (ppm)MultiplicityIntegration
COOH~12.4Broad Singlet1H
H5~6.9Doublet of doublets1H
H3~6.7Doublet of doublets1H
H4~6.0Doublet of doublets1H
N-CH₃~3.8Singlet3H

Q2: I see extra peaks in my ¹H NMR spectrum. What could they be?

A2: Extra peaks in the ¹H NMR spectrum indicate the presence of impurities. These could be residual solvents, unreacted starting materials, or byproducts from the synthesis. Refer to the troubleshooting section and the common impurity table below to help identify these peaks.

Q3: My carboxylic acid proton peak (COOH) is very broad or not visible. What should I do?

A3: The carboxylic acid proton is acidic and can exchange with residual water or other exchangeable protons in the NMR solvent, leading to broadening or disappearance of the signal. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton peak should disappear or significantly decrease in intensity.

Q4: The integration of my peaks does not match the expected proton ratios. What does this mean?

A4: Inaccurate integration can be due to the presence of impurities, poor phasing of the spectrum, or a low signal-to-noise ratio. Ensure the spectrum is correctly phased and baseline-corrected. If the issue persists, it likely indicates impurities are present. The integration values can be used to quantify the amount of impurity relative to your product.

Troubleshooting Guide

This guide will help you identify common impurities based on their expected appearance in the ¹H NMR spectrum.

Identifying Common Impurities
ImpurityPotential SourceExpected ¹H NMR Signals (in DMSO-d₆)
Residual Solvents
Water (H₂O)Incomplete drying of sample or solventBroad singlet, typically ~3.3 ppm
Diethyl ether ((CH₃CH₂)₂O)Extraction solventQuartet at ~3.4 ppm and triplet at ~1.1 ppm
Dichloromethane (CH₂Cl₂)Reaction or extraction solventSinglet at ~5.8 ppm
Tetrahydrofuran (THF)Reaction solventMultiplets at ~3.6 and ~1.8 ppm
Unreacted Starting Materials
1-Methyl-1H-pyrroleIncomplete carboxylationSignals around 6.6, 5.9, and 3.6 ppm
Pyrrole-2-carboxylic acidIncomplete N-methylationNH proton signal (>11 ppm), and pyrrole ring protons
Methyl 1-methyl-1H-pyrrole-2-carboxylateIncomplete hydrolysisMethoxy singlet around 3.7 ppm
Reaction Byproducts
1-Methyl-1H-pyrrole-2,5-dicarboxylic acidDi-carboxylationAbsence of H5 proton signal, two pyrrole proton signals
Furan derivativesPaal-Knorr synthesis side reactionSignals in the aromatic region, often with characteristic furan couplings
Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 5-10 mg of your "this compound" sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid contaminant peaks.

  • Dissolution: Vortex the sample until it is fully dissolved. Gentle warming may be required for less soluble samples.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in DMSO-d₆.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The peak corresponding to the carboxylic acid proton should have disappeared or significantly diminished in the second spectrum.

Logical Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown peaks in your ¹H NMR spectrum.

impurity_identification_workflow start Start: ¹H NMR Spectrum Acquired check_peaks Are there unexpected peaks? start->check_peaks no_impurities Sample is likely pure. check_peaks->no_impurities No identify_solvent Compare peaks to known residual solvent shifts. check_peaks->identify_solvent Yes solvent_match Impurity is a residual solvent. identify_solvent->solvent_match Match Found check_starting_material Compare peaks to known starting material shifts. identify_solvent->check_starting_material No Match sm_match Impurity is an unreacted starting material. check_starting_material->sm_match Match Found check_byproduct Consider potential reaction byproducts. check_starting_material->check_byproduct No Match byproduct_match Impurity is a reaction byproduct. check_byproduct->byproduct_match Likely Match further_analysis Further 2D NMR or MS analysis may be required. check_byproduct->further_analysis No Obvious Match

Caption: Workflow for identifying impurities in an NMR spectrum.

Potential Synthesis-Related Impurities

The following diagram illustrates potential impurities arising from a common synthetic route to this compound, which involves the lithiation of 1-methyl-1H-pyrrole followed by quenching with carbon dioxide.

synthesis_impurities cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities sm 1-Methyl-1H-pyrrole (Starting Material) reagent1 1. n-BuLi sm->reagent1 Lithiation reagent2 2. CO₂ (Dry Ice) reagent1->reagent2 product This compound (Target Product) reagent2->product Carboxylation unreacted_sm Unreacted 1-Methyl-1H-pyrrole product->unreacted_sm Incomplete reaction dicarboxylated 1-Methyl-1H-pyrrole-2,5-dicarboxylic acid product->dicarboxylated Di-lithiation

Caption: Potential impurities from a common synthetic route.

Effect of solvent on the reactivity of "1-Methyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrole-2-carboxylic acid. The following sections detail the impact of solvent choice on common reactions, provide experimental protocols, and offer solutions to potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction with this compound is giving a low yield. What role could the solvent be playing?

A1: The choice of solvent is critical for successful amide coupling. Polar aprotic solvents are generally preferred as they can dissolve the carboxylic acid and facilitate the reaction with coupling agents.

  • Recommended Solvents: Dimethylformamide (DMF) is a widely used and effective solvent for amide coupling reactions involving this substrate, often in conjunction with coupling agents like HATU or EDCI.[1][2] Dichloromethane (DCM) is another suitable solvent, particularly when activating the carboxylic acid to an acyl chloride.[3]

  • Troubleshooting Steps:

    • Solubility Issues: Ensure your starting materials are fully dissolved. If you observe poor solubility, consider switching to a more polar solvent like DMF.

    • Moisture: The presence of water can hydrolyze your activated carboxylic acid intermediate, leading to low yields. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon).

    • Reaction Temperature: Some coupling reactions may require heating. For instance, a protocol using HATU in DMF involves heating at 65 °C.[1]

Q2: I am observing side products in my reaction. Could the solvent be the cause?

A2: Yes, the solvent can influence the formation of side products. The electron-rich nature of the pyrrole ring makes it susceptible to certain side reactions.

  • Polymerization: In the presence of strong acids or harsh oxidants, the pyrrole ring can be prone to oxidation and subsequent polymerization.[4] Using appropriate solvents and controlling the reaction conditions can minimize this.

  • Regiochemistry: For some reactions involving the pyrrole ring, the regioselectivity can be solvent-dependent. For example, in certain electrophilic substitution reactions, using a nonpolar solvent like hexane may favor one regioisomer, while a polar solvent like acetonitrile could lead to a different major product.[5]

  • Solvent Polarity: The polarity of the solvent can generally influence the product distribution. A decrease in solvent polarity has been noted to affect the reaction products in related systems.[6]

Q3: What is the best solvent for electrochemical acyloxylation using this compound?

A3: For electrochemical C-H acyloxylation reactions, dimethylformamide (DMF) has been identified as the optimal solvent.[1][7] Other solvents have been shown to be significantly less effective.

Data on Solvent Effects

The following tables summarize the qualitative and quantitative effects of different solvents on various reactions involving this compound.

Table 1: Solvent Effect on Electrochemical C-H Acyloxylation

SolventRelative YieldReference
Dimethylformamide (DMF)Optimal[1][7]
Acetic Acid (AcOH)Significantly Lower[1][7]
1,2-Dichloroethane (DCE)Significantly Lower[1][7]
Dimethyl Sulfoxide (DMSO)Significantly Lower[1][7]
Acetonitrile (MeCN)Significantly Lower[1][7]
Methanol (MeOH)Significantly Lower[1][7]
tert-Amyl Alcohol (t-AmOH)Significantly Lower[1][7]

Table 2: Common Solvent Systems for Amidation Reactions

Solvent SystemCoupling/Activating AgentTypical ConditionsReference
Dimethylformamide (DMF)HATU, DIPEAHeat (e.g., 65 °C)[1]
Dimethylformamide (DMF)EDCI, DMAPRoom Temperature[2]
Toluene, then Dichloromethane (DCM)Thionyl Chloride (SOCl₂), then amine with Triethylamine (TEA)Reflux in Toluene, then 0 °C for amine addition[3]
Dichloromethane (DCM)Oxalyl ChlorideNot specified[8]

Experimental Protocols

Protocol 1: Amide Coupling using HATU in DMF

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.5 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents).[1]

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents) to the mixture at room temperature.[1]

  • Heat the reaction mixture at 65 °C and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into a saturated solution of NH₄Cl and extract with an appropriate organic solvent (e.g., EtOAc).[1]

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via Acyl Chloride Formation

  • Suspend this compound (1 equivalent) in toluene.

  • Add thionyl chloride (SOCl₂) and reflux the mixture for 4 hours.[3]

  • Evaporate the solvent to obtain the crude acyl chloride.[3]

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C.[3]

  • Add a solution of the desired amine (1.5 equivalents) and triethylamine (TEA) (1.1 equivalents) in DCM dropwise.[3]

  • Stir the reaction at 0 °C and then allow it to warm to room temperature while monitoring for completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualized Workflows and Mechanisms

Amidation_Workflows cluster_0 Method 1: Coupling Agent cluster_1 Method 2: Acyl Chloride start1 This compound + Amine + DIPEA in DMF step1_1 Add HATU start1->step1_1 step1_2 Heat to 65°C step1_1->step1_2 step1_3 Workup & Purification step1_2->step1_3 end1 Amide Product step1_3->end1 start2 This compound in Toluene step2_1 Add SOCl₂ & Reflux start2->step2_1 step2_2 Evaporate Toluene, Dissolve in DCM step2_1->step2_2 step2_3 Add Amine + TEA at 0°C step2_2->step2_3 step2_4 Workup & Purification step2_3->step2_4 end2 Amide Product step2_4->end2

Caption: Comparative workflows for the amidation of this compound.

Solvent_Effect_Logic start Experiment Planning: Reaction with this compound reaction_type Identify Reaction Type start->reaction_type amidation Amidation reaction_type->amidation Amide Bond Formation acyloxylation Electrochemical Acyloxylation reaction_type->acyloxylation C-H Functionalization other Other Reactions reaction_type->other e.g., Esterification solvent_choice_amidation Choose Solvent: - DMF (good solubility, for coupling agents) - DCM/Toluene (for acyl chloride route) amidation->solvent_choice_amidation solvent_choice_acyloxylation Choose Solvent: - DMF (Optimal) - Avoid others (e.g., MeCN, MeOH) acyloxylation->solvent_choice_acyloxylation solvent_choice_other Consider: - Reactant Solubility - Solvent Polarity - Potential Side Reactions (e.g., polymerization) other->solvent_choice_other troubleshooting Troubleshooting solvent_choice_amidation->troubleshooting solvent_choice_acyloxylation->troubleshooting solvent_choice_other->troubleshooting low_yield Low Yield? troubleshooting->low_yield side_products Side Products? troubleshooting->side_products solution_yield Check for: - Full Solubility - Anhydrous Conditions low_yield->solution_yield solution_side_products Consider: - Solvent Polarity (Regiochemistry) - Milder Conditions (Polymerization) side_products->solution_side_products

Caption: Decision-making logic for solvent selection and troubleshooting.

References

Validation & Comparative

A Spectroscopic and Synthetic Comparison of 1-Methyl-1H-pyrrole-2-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1-Methyl-1H-pyrrole-2-carboxylic acid and its corresponding methyl and ethyl esters. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by presenting key analytical data, standardized experimental protocols, and insights into the biological relevance of this class of compounds.

Spectroscopic Data Comparison

The structural differences between this compound and its methyl and ethyl esters are clearly delineated by various spectroscopic techniques. The following tables summarize the key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for each compound.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH3H4H5N-CH₃O-CH₃ / O-CH₂-CH₃O-CH₂-CHSolvent
This compound7.046.816.073.85--DMSO-d₆[1]
Methyl 1-methyl-1H-pyrrole-2-carboxylate~7.0~6.1~6.73.813.73-CDCl₃
Ethyl 1-methyl-1H-pyrrole-2-carboxylate~6.9~6.1~6.73.804.21 (q)1.30 (t)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2C3C4C5N-CH₃C=OO-CH₃ / O-CH₂O-CH₂-C H₃Solvent
This compound129.8122.9108.1115.136.5162.7--DMSO-d₆
Methyl 1-methyl-1H-pyrrole-2-carboxylate129.1123.5107.5114.236.3161.951.2-CDCl₃
Ethyl 1-methyl-1H-pyrrole-2-carboxylate129.2123.4107.4114.036.3161.559.814.5CDCl₃

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundO-H Stretch (acid)C=O StretchC-O Stretch
This compound2500-3300 (broad)~1670~1290
Methyl 1-methyl-1H-pyrrole-2-carboxylate-~1705~1250
Ethyl 1-methyl-1H-pyrrole-2-carboxylate-~1700~1245

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺Key Fragments
This compoundC₆H₇NO₂125.13125108, 80, 53
Methyl 1-methyl-1H-pyrrole-2-carboxylateC₇H₉NO₂139.15139108, 80, 53
Ethyl 1-methyl-1H-pyrrole-2-carboxylateC₈H₁₁NO₂153.18153108, 80, 53

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent esterification are provided below.

Synthesis of this compound

This procedure involves the N-methylation of a pyrrole precursor followed by carboxylation.

Materials:

  • 1H-Pyrrole

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, a solution of 1H-pyrrole (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Methyl iodide (1.2 eq) is then added dropwise at 0 °C, and the mixture is stirred at room temperature overnight.

  • The reaction is quenched with water and the product, 1-methyl-1H-pyrrole, is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 1-methyl-1H-pyrrole is dissolved in anhydrous diethyl ether and cooled to -78 °C.

  • Excess crushed dry ice is added portion-wise to the solution, and the mixture is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched with water, and the aqueous layer is separated and acidified with concentrated HCl to pH 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

General Fischer Esterification for Methyl and Ethyl Esters

This protocol describes the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • A solution of this compound (1.0 eq) in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ester.

  • The product can be further purified by column chromatography on silica gel if necessary.

Biological Activity and Potential Signaling Pathway

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While the specific signaling pathways for this compound and its simple esters are not extensively characterized, the general mechanism of action for many bioactive pyrrole-containing compounds involves the inhibition of key cellular processes in pathogenic organisms or cancer cells.

For instance, some pyrrole derivatives have been shown to interfere with bacterial cell wall synthesis or inhibit essential enzymes. In the context of cancer, pyrrole-based compounds have been investigated as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.

Below is a generalized representation of a potential mechanism of action for a hypothetical pyrrole-based anticancer agent.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Pyrrole_Derivative 1-Methyl-1H-pyrrole-2- carboxylic acid derivative Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Pyrrole_Derivative->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK pathway) Pyrrole_Derivative->Kinase_Cascade Inhibition Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of pro-survival signal Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to G Start Starting Materials (Pyrrole, Alcohols) Synthesis Synthesis of Acid and Esters Start->Synthesis Purification Purification (Filtration, Chromatography) Synthesis->Purification Compound_Acid 1-Methyl-1H-pyrrole- 2-carboxylic acid Purification->Compound_Acid Compound_Esters Methyl/Ethyl Esters Purification->Compound_Esters Analysis Spectroscopic Analysis Compound_Acid->Analysis Compound_Esters->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS Mass Spec. Analysis->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

References

A Comparative Guide to N-Methylated vs. Non-Methylated Pyrrole Carboxylic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of catalysts is a cornerstone of modern organic synthesis and drug development. Pyrrole carboxylic acids, bearing structural similarity to the well-established organocatalyst proline, present an intriguing class of molecules for catalytic applications. This guide provides a comparative analysis of N-methylated and non-methylated pyrrole carboxylic acids in catalysis. Due to a scarcity of direct comparative studies in the scientific literature, this guide leverages available data on pyrrole-2-carboxylic acid as a ligand in catalysis and draws analogies from the extensively studied proline/N-methylproline catalytic systems to infer the potential impact of N-methylation.

Executive Summary

While direct experimental data comparing the catalytic efficacy of N-methylated and non-methylated pyrrole carboxylic acids is limited, existing research on related compounds provides valuable insights. Pyrrole-2-carboxylic acid has demonstrated utility as a ligand in copper-catalyzed cross-coupling reactions. The introduction of a methyl group on the pyrrole nitrogen (N-methylation) can be expected to significantly alter the catalyst's electronic and steric properties, thereby influencing its catalytic activity, selectivity, and solubility. Drawing parallels with the proline catalytic system, N-methylation may enhance solubility in organic solvents but could potentially hinder the formation of key intermediates, thus affecting catalytic efficiency.

Data Presentation: A Comparative Overview

The following table summarizes the known catalytic applications of pyrrole-2-carboxylic acid and provides a predictive comparison for its N-methylated counterpart based on analogous catalytic systems.

CatalystReaction TypeRole of CatalystReported Yield (%)Key Observations & Predicted Effects of N-Methylation
Pyrrole-2-carboxylic Acid C-N Cross-CouplingLigand for Copper (CuI)55-95%Effective in promoting the monoarylation of anilines. The NH group can participate in hydrogen bonding, potentially stabilizing the catalytic complex.
N-Methyl-pyrrole-2-carboxylic Acid C-N Cross-Coupling (Predicted)Ligand for Copper (CuI)Not ReportedPredicted Effects: Increased solubility in organic solvents. The absence of the N-H proton would prevent hydrogen bonding at that position, which might alter the geometry and stability of the copper complex, potentially impacting catalytic activity. Steric hindrance from the methyl group could also influence substrate approach and reaction rates.

Experimental Protocols

Copper-Catalyzed Monoarylation of Anilines using Pyrrole-2-Carboxylic Acid as a Ligand

This protocol is based on the work of Altman, R. A., et al., and provides a method for the copper-catalyzed N-arylation of anilines.

Materials:

  • Copper(I) iodide (CuI)

  • Pyrrole-2-carboxylic acid

  • Potassium phosphate (K₃PO₄)

  • Aryl halide (e.g., iodobenzene)

  • Aniline

  • Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add CuI (10 mol %), pyrrole-2-carboxylic acid (20 mol %), and K₃PO₄ (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert atmosphere.

  • Add the aryl halide (1.0 equiv.), the aniline (2.0 equiv.), and DMSO.

  • The reaction mixture is stirred at 80-100 °C for 20-24 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Insights and the Impact of N-Methylation

The catalytic cycle for copper-catalyzed N-arylation reactions with ligands like pyrrole-2-carboxylic acid generally involves the formation of a copper-ligand complex, oxidative addition of the aryl halide, coordination of the amine, and reductive elimination to yield the N-arylated product and regenerate the catalyst.

The N-H proton of pyrrole-2-carboxylic acid can potentially participate in hydrogen bonding, which may play a role in stabilizing the transition state or the catalytic intermediates. N-methylation removes this possibility, which could alter the catalytic pathway.

Below is a conceptual workflow illustrating the potential divergence in catalytic pathways due to N-methylation.

G cluster_non_methylated Non-Methylated Pathway cluster_methylated N-Methylated Pathway (Predicted) A1 Pyrrole-2-COOH + Cu(I) B1 Cu(I)-Ligand Complex (Potential H-bonding) A1->B1 C1 Oxidative Addition of Aryl Halide B1->C1 B2 Cu(I)-Ligand Complex (No H-bonding at N) B1->B2 N-Methylation alters ligand properties D1 Amine Coordination C1->D1 E1 Reductive Elimination D1->E1 E1->A1 Catalyst Regeneration F1 N-Arylated Product E1->F1 A2 N-Me-Pyrrole-2-COOH + Cu(I) A2->B2 C2 Oxidative Addition of Aryl Halide B2->C2 D2 Amine Coordination C2->D2 E2 Reductive Elimination D2->E2 E2->A2 Catalyst Regeneration F2 N-Arylated Product E2->F2

Conceptual catalytic pathways.

Analogous Systems: Proline vs. N-Methylproline in Organocatalysis

To extrapolate the potential effects of N-methylation on pyrrole carboxylic acid catalysis, we can examine the well-documented differences between L-proline and its N-methylated derivatives in organocatalysis.

  • Mechanism of Action: L-proline catalysis often proceeds through the formation of an enamine intermediate, where the carboxylic acid proton plays a crucial role in activating the electrophile via hydrogen bonding.

  • Effect of N-Alkylation: N-alkylation of proline can significantly impact its catalytic activity. While it can increase solubility in organic solvents, it can also disrupt the formation of the key hydrogen-bonded transition states, often leading to lower enantioselectivity or different reaction pathways. For instance, in some aldol reactions, N-methylproline is a less effective catalyst than proline itself.

This suggests that the N-H proton in pyrrole-2-carboxylic acid could be critical for certain catalytic applications, particularly in organocatalysis where it might act as a Brønsted acid or participate in a hydrogen-bonding network to organize the transition state. Its absence in N-methyl-pyrrole-2-carboxylic acid would likely lead to different catalytic behavior.

The logical relationship for the role of the N-H proton in proline catalysis, which may be analogous to non-methylated pyrrole carboxylic acids, is depicted below.

G Proline L-Proline Catalyst Enamine Enamine Intermediate Formation Proline->Enamine with carbonyl TransitionState Organized Transition State (H-Bonding Network) Proline->TransitionState N-H proton participates in H-bonding Enamine->TransitionState with electrophile Product Stereoselective Product TransitionState->Product

Role of the N-H proton in Proline Catalysis.

Conclusion

The direct comparison of N-methylated and non-methylated pyrrole carboxylic acids as catalysts is an area ripe for investigation. Based on the available evidence for pyrrole-2-carboxylic acid as a ligand and extensive literature on analogous proline-based systems, it can be concluded that:

  • Pyrrole-2-carboxylic acid is a viable ligand for copper-catalyzed reactions, with its N-H group potentially playing a role in stabilizing catalytic intermediates.

  • N-methyl-pyrrole-2-carboxylic acid , while not yet documented as a catalyst in the searched literature, would likely exhibit different catalytic properties due to increased solubility, altered steric and electronic character, and the inability to act as a hydrogen bond donor at the nitrogen position.

Further experimental studies are necessary to fully elucidate the catalytic potential of N-methylated pyrrole carboxylic acids and to provide a direct, quantitative comparison with their non-methylated counterparts. Such research would be highly valuable for the rational design of novel catalysts for a range of organic transformations.

A Comparative Analysis of the Biological Activities of 1-Methyl-1H-pyrrole-2-carboxylic acid and Furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two heterocyclic carboxylic acids: 1-Methyl-1H-pyrrole-2-carboxylic acid and furan-2-carboxylic acid. While direct comparative studies on the biological effects of these specific compounds are limited, this document synthesizes available data on their individual activities and those of their close derivatives to offer insights for research and development.

Executive Summary

Furan-2-carboxylic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities. In contrast, the biological profile of this compound is less defined in publicly available literature. However, its parent compound, 1H-pyrrole-2-carboxylic acid, has been identified as a quorum sensing inhibitor, suggesting a distinct mechanism of action. This guide presents the available quantitative data, details common experimental protocols, and visualizes known signaling pathways to facilitate a better understanding of these two compounds.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for furan-2-carboxylic acid, 1H-pyrrole-2-carboxylic acid, and their derivatives. It is crucial to note that the data for the derivatives may not be directly representative of the parent compounds.

Table 1: Antimicrobial and Antifungal Activity of Furan-2-carboxylic Acid and Its Derivatives

Compound/DerivativeTarget Organism(s)Activity MetricValue
Carbamothioyl-furan-2-carboxamidesStaphylococcus aureusMIC270 µg/mL[1]
Furan-2-carboxylic acid derivatives from Penicillium sp.Escherichia coliMIC0.9 - 7.0 μg/mL[2]
Staphylococcus aureusMIC1.7 - 3.5 μg/mL[2]
Candida albicansMIC3.3 - 7.0 μg/mL[2]

Table 2: Antimicrobial and Antifungal Activity of 1H-pyrrole-2-carboxylic acid and Its Derivatives

Compound/DerivativeTarget Organism(s)Activity MetricValue
1H-pyrrole-2,5-dicarboxylic acidPseudomonas aeruginosaMIC>2.00 mg/mL[3][4]
Pyrrole-2-carboxylic acidGeneral Biological ActivityWeak[5]
PhytophthoraAntifungal ActivityPotent[5]

Note: No specific antimicrobial or antifungal data for this compound was found in the reviewed literature.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining antimicrobial susceptibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: The test compound (e.g., furan-2-carboxylic acid) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Inoculation of Agar Plate: A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the zone around the disk where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Signaling Pathways and Mechanisms of Action

Furan-2-carboxylic Acid Derivatives: Anti-inflammatory Signaling

Derivatives of furan-2-carboxylic acid have been shown to exhibit anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular responses to inflammatory stimuli.

G LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (JNK, p38, ERK) LPS->MAPK iNOS iNOS Gene Expression MAPK->iNOS COX2 COX-2 Gene Expression MAPK->COX2 Furan Furan Derivative Furan->MAPK Inflammation Inflammatory Mediators (NO, Prostaglandins) iNOS->Inflammation COX2->Inflammation

Caption: Anti-inflammatory action of furan derivatives via MAPK pathway inhibition.

1H-Pyrrole-2-carboxylic Acid: Quorum Sensing Inhibition

1H-pyrrole-2-carboxylic acid has been demonstrated to interfere with quorum sensing (QS) in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By inhibiting QS, this compound can reduce the production of virulence factors without directly killing the bacteria, which may reduce the likelihood of resistance development.

G cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System lasI lasI lasR lasR lasI->lasR lasA lasA lasR->lasA lasB lasB lasR->lasB Virulence Virulence Factor Production lasB->Virulence rhlI rhlI rhlR rhlR rhlI->rhlR rhlR->Virulence pqsA pqsA pqsR pqsR pqsA->pqsR pqsR->Virulence PCA 1H-pyrrole-2- carboxylic acid PCA->lasI PCA->lasR PCA->rhlI PCA->rhlR PCA->pqsA PCA->pqsR

Caption: Quorum sensing inhibition by 1H-pyrrole-2-carboxylic acid in P. aeruginosa.[6]

Conclusion

The available evidence suggests that furan-2-carboxylic acid and its derivatives are promising candidates for the development of antimicrobial and anti-inflammatory agents. Their mechanisms of action appear to involve the modulation of key inflammatory pathways. On the other hand, while quantitative data for this compound is scarce, the quorum sensing inhibitory activity of its parent compound, 1H-pyrrole-2-carboxylic acid, points to a potentially valuable anti-virulence strategy.

Further research, including direct comparative studies and the elucidation of the biological activities of this compound, is warranted to fully understand the therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Mass Spectrometry Approaches for the Characterization of 1-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and quantification of 1-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives are critical in various stages of drug discovery and development. Mass spectrometry (MS) stands as a powerful analytical technique for these tasks, offering high sensitivity and specificity. This guide provides a comparative overview of different MS-based methodologies for the characterization of this important class of compounds, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources coupled with liquid chromatography (LC).

Electrospray Ionization (ESI) is generally the preferred method for polar and ionizable molecules such as this compound and its derivatives containing polar functional groups (e.g., amides, additional carboxylic acid groups). ESI generates ions directly from solution, making it a "soft" ionization technique that often produces intact protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which are crucial for molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile derivatives.[1] In APCI, the analyte is vaporized before being ionized by corona discharge, a process that can be more efficient for compounds that do not readily ionize in solution.[1] For less polar ester derivatives of this compound, APCI might offer better sensitivity compared to ESI.[1]

Ionization TechniqueAnalyte PolarityTypical DerivativesIon FormationKey Advantages
ESI High to ModerateCarboxylic acids, Amides[M+H]+, [M-H]-Soft ionization, minimal fragmentation in the source, suitable for polar and thermally labile compounds.[1][2]
APCI Low to ModerateEsters, less polar amides[M+H]+Suitable for less polar and more volatile compounds, less susceptible to matrix effects than ESI.[1][2]

Comparison of High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap

For accurate mass measurements and structural elucidation through fragmentation analysis, high-resolution mass spectrometers (HRMS) like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are indispensable.

Quadrupole Time-of-Flight (Q-TOF) instruments offer high resolution, accurate mass capabilities, and fast acquisition rates.[3] The fast scanning speeds of Q-TOF analyzers are particularly advantageous for quantitative studies, especially when coupled with ultra-high-performance liquid chromatography (UHPLC) where chromatographic peaks are narrow.[3]

Orbitrap mass analyzers are renowned for their ultra-high resolution and excellent mass accuracy.[4] This superior resolution allows for the separation of isobaric interferences and provides a high degree of confidence in elemental composition determination from accurate mass measurements.[4] While traditionally considered slower than Q-TOFs, modern Orbitrap instruments have significantly improved their scan speeds, making them competitive for quantitative applications as well.[5]

Mass AnalyzerResolutionMass AccuracyScan SpeedPrimary Application
Q-TOF High (up to 60,000)< 5 ppmVery FastQuantification, screening, and structural elucidation.[3]
Orbitrap Ultra-high (>100,000)< 2 ppmFast to ModerateConfident structural elucidation, metabolomics, and quantification of complex mixtures.[4][5]

Fragmentation Patterns of this compound Derivatives

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of this compound derivatives. The fragmentation patterns are highly dependent on the nature of the substituent at the 2-carbonyl position.

For amide derivatives , a common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable acylium ion. The fragmentation can be influenced by the nature of the amine substituent.

For ester derivatives , fragmentation often occurs at the ester linkage, with the loss of the alcohol moiety. The specific fragmentation pathway will depend on the structure of the alcohol.

Below is a generalized fragmentation pathway for a generic N-substituted 1-methyl-1H-pyrrole-2-carboxamide.

cluster_main General Fragmentation of N-Substituted 1-Methyl-1H-pyrrole-2-carboxamides Precursor [M+H]+ Acylium Acylium Ion (m/z 124.04) Precursor->Acylium Loss of R-NH2 SidechainFragment [R-NH3]+ Precursor->SidechainFragment Cleavage of C-C bond PyrroleFragment Pyrrole Ring Fragment Acylium->PyrroleFragment Further Fragmentation

Caption: General MS/MS fragmentation of N-substituted 1-methyl-1H-pyrrole-2-carboxamides.

Experimental Protocols

Sample Preparation for Plasma Analysis

A generic protein precipitation protocol is often suitable for the extraction of small molecules like this compound derivatives from plasma.[6]

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method for Quantification

The following is a representative LC-MS/MS method that can be adapted for various derivatives.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole, Q-TOF, or Orbitrap mass spectrometer

  • Ionization: ESI in positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan/ddMS2 for characterization.

cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Reconstitution Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC Ionization ESI Source LC->Ionization MS Mass Analyzer (Q-TOF or Orbitrap) Ionization->MS Data Data Acquisition & Analysis MS->Data

Caption: A typical experimental workflow for the LC-MS/MS analysis of small molecules.

Conclusion

The selection of the most appropriate mass spectrometry technique for the characterization of this compound derivatives depends on the specific research question. For routine quantification of known derivatives in biological matrices, an LC-MS/MS system with a triple quadrupole mass analyzer and ESI is often the most practical and cost-effective choice. For the identification of unknown metabolites or impurities and for in-depth structural elucidation, high-resolution mass spectrometers such as Q-TOF or Orbitrap instruments are indispensable. The choice between Q-TOF and Orbitrap will depend on the relative importance of scan speed versus ultimate resolution for the specific application. The experimental protocols and fragmentation insights provided in this guide offer a solid starting point for developing and validating robust and reliable analytical methods for this important class of compounds.

References

The Ascendance of 1-Methyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of appropriate building blocks is paramount. Heterocyclic carboxylic acids are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of 1-Methyl-1H-pyrrole-2-carboxylic acid with other commonly employed heterocyclic carboxylic acids, namely furan-2-carboxylic acid and thiophene-2-carboxylic acid. By presenting key physicochemical properties, comparative reactivity in amide bond formation, and a relevant biological context, this guide aims to equip researchers with the data necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Properties such as acidity (pKa), melting point, and molecular weight can influence reactivity, solubility, and formulation characteristics. Below is a summary of these key parameters for this compound and its furan and thiophene-based counterparts.

PropertyThis compoundFuran-2-carboxylic acidThiophene-2-carboxylic acid
Molecular Formula C₆H₇NO₂[1]C₅H₄O₃[2][3]C₅H₄O₂S[4][5]
Molecular Weight ( g/mol ) 125.13[1]112.08[2][3]128.15[4][6]
Melting Point (°C) 136-138[7]128-132[2]125-127[4][6]
pKa ~4.5 (estimated)3.12[2]~3.5-4.2 (estimated)
Appearance Light brown powder[8]White to off-white crystalline powder[2]White solid[4]

Note: pKa values can vary slightly depending on the experimental conditions. The pKa for this compound is an estimation based on the value for pyrrole-2-carboxylic acid (4.45)[9][10]. The pKa for thiophene-2-carboxylic acid is estimated to be in a similar range to benzoic acid.

Comparative Performance in Amide Bond Formation

Standardized Experimental Protocol for Amide Synthesis

Materials:

  • Heterocyclic carboxylic acid (this compound, Furan-2-carboxylic acid, or Thiophene-2-carboxylic acid) (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)[8][11][12]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[8][11]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the respective heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amide.

While specific yield and reaction time data from a single comparative study are unavailable, the pKa values of the carboxylic acids can offer an indication of their relative reactivity. Generally, a lower pKa suggests a more acidic proton and a more activated carboxylate for nucleophilic attack. Based on this, furan-2-carboxylic acid (pKa ≈ 3.12) would be expected to be the most reactive, followed by thiophene-2-carboxylic acid and then this compound. However, other factors such as steric hindrance and the electronic nature of the heterocyclic ring also play a significant role.

Below is a workflow diagram illustrating the general process of amide synthesis.

Amide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification CarboxylicAcid Heterocyclic Carboxylic Acid ActivatedEster Activated OAt-Ester CarboxylicAcid->ActivatedEster HATU, DIPEA HATU HATU HATU->ActivatedEster Base DIPEA Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Amine Amine Amine Amine->Amide Workup Aqueous Workup Amide->Workup Purification Column Chromatography Workup->Purification PureAmide Pure Amide Purification->PureAmide

General workflow for HATU-mediated amide synthesis.

Biological Context: Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[14][15][16][17] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[18][19][20] Notably, derivatives of pyrrole-2-carboxylic acid, specifically pyrrole-2-carboxamides, have been identified as inhibitors of p38α MAP kinase.[19] This highlights the potential of this compound as a scaffold for the development of novel p38 MAPK inhibitors.

The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway and the potential point of inhibition by small molecules derived from these heterocyclic carboxylic acids.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Heterocyclic Carboxamide (e.g., from this compound) Inhibitor->p38 inhibits

Simplified p38 MAPK signaling pathway and potential inhibition.

Conclusion

This compound presents a compelling alternative to more traditional heterocyclic carboxylic acids in drug discovery. Its physicochemical properties are comparable to those of its furan and thiophene analogs. While further direct comparative studies are needed to definitively establish its reactivity profile in amide bond formation, its successful use in the synthesis of p38 MAPK inhibitors underscores its potential as a valuable scaffold. This guide provides a foundational dataset to aid researchers in the strategic selection and application of this promising building block in the pursuit of novel therapeutics.

References

A Comparative Guide to the Electronic Properties of 1-Methyl-1H-pyrrole-2-carboxylic acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 1-Methyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Leveraging data from Density Functional Theory (DFT) studies and experimental findings, this document aims to offer a comprehensive overview of its electronic characteristics in comparison to its parent compound, pyrrole-2-carboxylic acid, and other relevant pyrrole derivatives.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its parent analogue, pyrrole-2-carboxylic acid, have been rigorously investigated through both experimental and computational methods. A key study by Santos and Silva provides a foundational dataset for comparing these two molecules.[1]

The introduction of a methyl group at the N1 position of the pyrrole ring induces notable changes in the electronic landscape of the molecule. These modifications are critical for understanding its reactivity, stability, and potential as a pharmacological agent or an electronic material.

Table 1: Comparison of Calculated Electronic Properties of this compound and Pyrrole-2-carboxylic acid
PropertyThis compoundPyrrole-2-carboxylic acidMethod
Adiabatic Ionization Enthalpy (kJ·mol⁻¹)754.7787.0G3(MP2)//B3LYP
Adiabatic Electron Affinity (kJ·mol⁻¹)58.355.4G3(MP2)//B3LYP
Gas-Phase Acidity (kJ·mol⁻¹)1354.31358.3G3(MP2)//B3LYP
Gas-Phase Basicity (kJ·mol⁻¹)891.1877.9G3(MP2)//B3LYP
Proton Affinity (kJ·mol⁻¹)899.4886.1G3(MP2)//B3LYP

Source: Santos, A. F. L. O. M., & da Silva, M. A. V. R. (2009). Experimental and computational study on the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid. The Journal of Physical Chemistry A, 113(35), 9741-9750.[1]

The data in Table 1 indicates that the methylation of the pyrrole nitrogen leads to a decrease in the ionization enthalpy, suggesting that this compound is more easily oxidized than its parent compound. Conversely, the electron affinity is slightly increased. The gas-phase basicity and proton affinity are also enhanced upon methylation, indicating that the methylated compound is a stronger base in the gas phase.

The Significance of the HOMO-LUMO Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap, is a critical parameter in assessing the chemical reactivity and kinetic stability of a molecule.[2] A smaller gap generally implies higher reactivity and lower stability.[2]

While a specific DFT calculation of the HOMO-LUMO gap for this compound was not found in the reviewed literature, studies on similar pyrrole derivatives show that the introduction of electron-donating groups, such as a methyl group, tends to raise the HOMO energy level, which can lead to a reduction in the HOMO-LUMO gap.[3] This would be consistent with the observed lower ionization potential for the methylated compound.

Table 2: DFT Calculated HOMO-LUMO Gaps for Various Pyrrole Derivatives
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Pyrrole--5.85B3LYP/6-31+G
1-(4-methylphenyl)pyrrole-Cl-0.226-0.0415.03B3LYP/6-31+G
1-(4-methylphenyl)pyrrole-NH₂-0.215-0.0255.17B3LYP/6-31+G
3-(4-methylphenyl)pyrrole-Cl-0.216-0.0315.03B3LYP/6-31+G
3-(4-methylphenyl)pyrrole-NH₂-0.198-0.0145.01B3LYP/6-31+G**

Note: The values for substituted pyrroles are presented to illustrate the impact of substitution on the electronic properties. Direct comparison with this compound should be made with caution due to differences in substituents and, potentially, computational methods.

Experimental and Computational Methodologies

A robust understanding of the electronic properties of this compound is built upon a combination of precise experimental measurements and sophisticated computational modeling.

Experimental Protocols

The experimental data presented in this guide are primarily derived from thermochemical studies. The standard molar enthalpies of formation in the gaseous phase were determined using a combination of:

  • Static Bomb Combustion Calorimetry: This technique was employed to measure the standard molar enthalpies of combustion of the solid compounds.

  • Knudsen Mass-Loss Effusion Technique: This method was used to determine the standard molar enthalpies of sublimation.

By combining the results from these two techniques, the standard molar enthalpies of formation in the gaseous phase were derived.[1]

Computational Protocols

The theoretical data were obtained using high-level ab initio composite methods, which provide a good balance between accuracy and computational cost for determining thermochemical properties.

  • G3(MP2)//B3LYP Method: The geometries of the molecules were optimized at the B3LYP level of theory with the 6-31G(d) basis set. Subsequently, single-point energy calculations were performed using the G3(MP2) composite method to obtain accurate electronic energies.[1] This method is known for its reliability in predicting thermochemical data for organic molecules.

Visualization of the DFT Workflow

The following diagram illustrates a typical workflow for a DFT study on the electronic properties of a molecule like this compound.

DFT_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min single_point Single-Point Energy Calculation (e.g., G3(MP2)) verify_min->single_point  Proceed error Error: Re-optimize or Choose Different Method verify_min->error Imaginary Freq. properties Calculate Electronic Properties (HOMO, LUMO, IP, EA, etc.) single_point->properties analysis Data Analysis and Comparison properties->analysis end Publishable Results analysis->end error->geom_opt

Caption: A generalized workflow for DFT calculations of molecular electronic properties.

References

Comparing the efficacy of different coupling reagents for "1-Methyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical step in the development of new chemical entities. The choice of coupling reagent can significantly impact reaction yield, purity, and overall efficiency. This guide provides an objective comparison of the efficacy of four commonly used coupling reagents—HATU, EDC/HOBt, T3P, and PyBOP—for the amide bond formation with 1-Methyl-1H-pyrrole-2-carboxylic acid.

This comparison is based on published experimental data for the coupling of pyrrole-2-carboxylic acid derivatives, providing a framework for selecting the optimal reagent for your specific research needs.

At a Glance: Performance Comparison

Coupling ReagentTypical YieldReaction TimeKey AdvantagesPotential Considerations
HATU High to Excellent1 - 12 hoursHigh reactivity, suitable for hindered substrates, low epimerization risk.[1]Higher cost compared to carbodiimides.
EDC/HOBt Good to Excellent12 - 48 hoursCost-effective, water-soluble byproducts are easily removed.[2]Can be sluggish with electron-deficient amines, potential for side reactions without HOBt.[2]
T3P® High to Excellent1 - 5 hoursExcellent for sterically hindered couplings, low epimerization, easy workup.May require a base, such as pyridine.
PyBOP Good to High1 - 18 hoursEffective for a wide range of substrates, including challenging couplings.Byproducts can sometimes be difficult to remove.

In-Depth Analysis and Experimental Protocols

This section provides a detailed look at each coupling reagent, including their mechanism of action and a representative experimental protocol for the synthesis of 1-Methyl-1H-pyrrole-2-carboxamides.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a highly effective uronium salt-based coupling reagent known for its high reactivity and ability to suppress racemization. It is particularly useful for coupling sterically hindered amino acids and heteroaromatic carboxylic acids.[1]

Mechanism of Action: HATU reacts with the carboxylate of this compound to form a highly reactive OAt-active ester. This intermediate then readily reacts with the amine to form the desired amide bond, releasing tetramethylurea and HOAt as byproducts.

Experimental Protocol:

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1 M) at room temperature is added HATU (1.1 eq). The mixture is stirred, and then a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) is added. The reaction is stirred at room temperature for 1-12 hours and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO3, water, and brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][3]

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The combination of the water-soluble carbodiimide EDC with the additive HOBt is a widely used and cost-effective method for amide bond formation. HOBt is crucial for suppressing side reactions and minimizing racemization.[2]

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to form an active ester, which subsequently reacts with the amine to yield the amide. The urea byproduct is water-soluble, facilitating its removal during workup.

Experimental Protocol:

To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C is added EDC hydrochloride (1.2 eq). A tertiary amine base such as triethylamine (TEA) or DIPEA (2.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-48 hours. Progress is monitored by TLC or LC-MS. After completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated aqueous NaHCO3, 1N HCl, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated. The product is purified by column chromatography.[2][4]

T3P® (Propylphosphonic Anhydride)

T3P® is a versatile and powerful cyclic anhydride coupling reagent that is particularly effective for the formation of amides from sterically hindered or electron-deficient substrates. It is known for providing high yields with low epimerization and an easy workup.

Mechanism of Action: T3P® activates the carboxylic acid to form a mixed anhydride intermediate. This highly reactive species is then readily attacked by the amine to form the stable amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous wash.

Experimental Protocol:

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an aprotic solvent such as ethyl acetate or THF (0.2 M) is added a base such as pyridine or triethylamine (2.0-3.0 eq). T3P® (50% solution in ethyl acetate, 1.5 eq) is then added dropwise at room temperature. The reaction is stirred for 1-5 hours and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.[5]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

PyBOP is a phosphonium salt-based coupling reagent that is widely used in peptide synthesis and for the formation of amides from a broad range of carboxylic acids and amines.

Mechanism of Action: PyBOP reacts with the deprotonated carboxylic acid to form a benzotriazolyl-ester active intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, with the phosphine oxide and HOBt being the byproducts.

Experimental Protocol:

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or CH2Cl2 (0.1 M) is added a non-nucleophilic base like DIPEA (3.0 eq). The mixture is stirred for a few minutes before PyBOP (1.1 eq) is added in one portion. The reaction is stirred at room temperature for 1-18 hours and monitored by TLC or LC-MS. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with 10% aqueous citric acid, saturated aqueous NaHCO3, water, and brine. The organic phase is dried over anhydrous Na2SO4, filtered, and concentrated. The final product is purified by column chromatography.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and application of these coupling reagents, the following diagrams illustrate a typical experimental workflow and a logical decision-making process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid & Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA, TEA) start->add_base add_reagent Add Coupling Reagent (HATU, EDC/HOBt, T3P, or PyBOP) add_base->add_reagent stir Stir at RT (Monitor by TLC/LC-MS) add_reagent->stir quench Aqueous Workup stir->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify end Pure Amide Product purify->end

Caption: A generalized experimental workflow for amide coupling reactions.

Reagent_Selection start Start: Need to synthesize an amide from This compound steric_hindrance Are the coupling partners sterically hindered? start->steric_hindrance cost_sensitivity Is cost a major consideration? steric_hindrance->cost_sensitivity No hatu_t3p Consider HATU or T3P (High Reactivity) steric_hindrance->hatu_t3p Yes epimerization_risk Is there a high risk of epimerization? cost_sensitivity->epimerization_risk No edc_hob EDC/HOBt is a cost-effective option cost_sensitivity->edc_hob Yes hatu_pybop_t3p HATU, PyBOP, or T3P are viable options epimerization_risk->hatu_pybop_t3p No hatu_t3p_low_epi HATU and T3P are known for low epimerization epimerization_risk->hatu_t3p_low_epi Yes hatu_t3p->cost_sensitivity edc_hob_pybop Consider EDC/HOBt or PyBOP edc_hob_pybop->cost_sensitivity edc_hob->epimerization_risk hatu_pybop_t3p->hatu_pybop_t3p

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystal structure analysis stands as a definitive method for elucidating this architecture, providing invaluable insights into the structure-activity relationships of novel compounds. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid, a scaffold of interest in medicinal chemistry. We present a compilation of crystallographic data, a comparison with alternative analytical techniques, and a detailed experimental protocol for X-ray diffraction studies.

Illuminating the Solid State: Crystallographic Data of this compound Derivatives

The precise determination of bond lengths, angles, and torsion angles through X-ray crystallography provides a foundational understanding of the conformational preferences of molecules in the solid state. Below is a summary of crystallographic data for selected derivatives of this compound and related compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamideC₁₃H₁₄N₂OMonoclinicP2₁/c9.8285(18)23.588(4)9.9230(17)90.107(3)[1]
Methyl 1H-pyrrole-2-carboxylateC₆H₇NO₂MonoclinicP2₁/c7.5346(19)5.4598(14)14.730(4)100.55(2)
1H-Pyrrole-2-carboxylic acidC₅H₅NO₂MonoclinicP2₁/c14.080(3)5.0364(10)14.613(3)98.969(3)

This table presents a selection of crystallographic data for derivatives and related structures of this compound to illustrate the type of information obtained from X-ray diffraction experiments.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of a compound requires a suite of analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecule's structure, connectivity, and functional groups in different states.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure in the solid state, including bond lengths, bond angles, torsion angles, and crystal packing information.Unambiguous determination of absolute stereochemistry and conformation. Provides detailed insight into intermolecular interactions.Requires a high-quality single crystal. The conformation observed may not be the same as in solution.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY). Primarily provides information on the structure in solution.[2]Provides detailed information about the solution-state structure and dynamics. Non-destructive. Can be used for a wide range of compounds.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for the overall 3D structure.
IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, N-H, C-H bonds).[2]Fast, simple, and non-destructive. Provides a quick assessment of the functional groups present in a molecule.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, aiding in structure elucidation.[2]High sensitivity, requires very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.Does not provide direct information about the 3D structure or stereochemistry.

The Experimental Blueprint: Protocol for X-ray Crystal Structure Analysis

The successful determination of a crystal structure relies on a meticulous experimental workflow. The following protocol outlines the key steps involved in the X-ray diffraction analysis of small organic molecules like the derivatives of this compound.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification dissolution Dissolution in a suitable solvent synthesis->dissolution evaporation Slow evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition data_processing Data Processing data_acquisition->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystal structure analysis.

1. Crystal Growth:

  • Synthesis and Purification: The derivative of this compound is synthesized and purified to the highest possible degree to remove impurities that can hinder crystallization.

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

  • Crystallization: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm.

2. Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal through a specific angular range. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Structure Solution and Refinement:

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

  • Validation: The final crystal structure is validated using various crystallographic criteria to ensure its quality and accuracy. The results are then analyzed to determine bond lengths, bond angles, and other geometric parameters.

By combining the power of X-ray crystallography with other spectroscopic techniques, researchers can achieve a comprehensive understanding of the structural and electronic properties of this compound derivatives, paving the way for the rational design of new molecules with desired biological activities.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-1H-pyrrole-2-carboxylic acid (CAS No. 6973-60-0). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Chemical Profile:

  • Chemical Name: this compound[1]

  • CAS Number: 6973-60-0[1]

  • Molecular Formula: C₆H₇NO₂

  • Molecular Weight: 125.13 g/mol

Hazard Identification: Based on available safety data, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting approved standards (e.g., ANSI Z87.1, EN 166). A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes and dust that can cause serious eye irritation.[2][3][4][5]
Skin and Body Protection Chemical-resistant lab coat. Nitrile rubber gloves are recommended.[4][6] Fully enclosed shoes are mandatory.A lab coat protects the skin from contamination.[7] Nitrile gloves provide protection against incidental contact.[6][8][9] Gloves must be inspected before use and changed immediately if contaminated.[5][7]
Respiratory Protection Not typically required for small quantities handled in a certified chemical fume hood.[5] For handling larger quantities or if dust generation is unavoidable, a NIOSH-approved N95 dust respirator is recommended.Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[4][7]

Operational and Disposal Plans

A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Safe Handling Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area within a certified chemical fume hood for all manipulations of the compound.[4][7]

    • Ensure the fume hood is functioning correctly before starting work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[7]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, ensuring gloves are correctly sized and free of defects.[7]

  • Chemical Handling:

    • Handle the substance carefully to avoid dust formation.[5][10]

    • Avoid direct contact with skin and eyes.[10]

    • Do not eat, drink, or smoke in the laboratory area.[7]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[4][7]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).[7]

    • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

    • Unused Product: Dispose of unused product in its original container or a suitable, closed container labeled for disposal.[5]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains. [4]

Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Required Materials prep1->prep2 prep3 Don Required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Manipulate Chemical Inside Fume Hood prep3->handle1 handle2 Avoid Dust Generation & Skin/Eye Contact handle1->handle2 clean1 Segregate Contaminated Waste into Labeled Bins handle2->clean1 clean2 Decontaminate Work Surfaces & Equipment clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Arrange for Professional Hazardous Waste Disposal clean4->disp1

Caption: Workflow for safely handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.